Product packaging for Foliosidine(Cat. No.:CAS No. 21300-44-7)

Foliosidine

Cat. No.: B3003680
CAS No.: 21300-44-7
M. Wt: 307.34 g/mol
InChI Key: IUPYLWAXGAJZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone is a member of quinolines.
Foliosidine is a natural product found in Haplophyllum griffithianum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO5 B3003680 Foliosidine CAS No. 21300-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,20)13(18)9-22-11-7-5-6-10-12(21-4)8-14(19)17(3)15(10)11/h5-8,13,18,20H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPYLWAXGAJZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347428
Record name 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21300-44-7
Record name 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Foliosidine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and research databases has revealed a significant gap in the understanding of the specific mechanism of action for the natural compound Foliosidine. Despite its isolation and chemical characterization, detailed experimental studies elucidating its biological activities, molecular targets, and effects on signaling pathways are not presently available in the public domain.

This compound is a quinoline alkaloid that has been identified in plants of the Haplophyllum genus.[1] This genus is recognized for producing a diverse array of secondary metabolites, including alkaloids, coumarins, flavonoids, and lignans. Extracts from Haplophyllum species have been reported to exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3][4] However, the specific contributions of individual compounds like this compound to these activities have not been delineated.

The absence of dedicated research on this compound means that there is no quantitative data to summarize, no established experimental protocols to detail, and no defined signaling pathways to visualize. Consequently, the core requirements for an in-depth technical guide, including data tables and graphical representations of its mechanism, cannot be fulfilled at this time.

Further research, including in vitro and in vivo studies, would be necessary to determine the pharmacological profile of this compound. Such studies would typically involve:

  • Cytotoxicity and Proliferation Assays: To evaluate the effect of this compound on various cell lines and determine its potency (e.g., IC50 values).

  • Target Identification Studies: To identify the specific proteins, enzymes, or receptors that this compound interacts with.

  • Signaling Pathway Analysis: To investigate the downstream effects of this compound's interaction with its molecular targets on cellular signaling cascades.

  • In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential and safety profile of this compound in animal models.

Until such research is conducted and published, the mechanism of action of this compound will remain speculative. The scientific community awaits future investigations to unlock the potential biological and therapeutic properties of this natural compound.

References

The Foliosidine Biosynthesis Pathway in Haplophyllum griffithianum: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foliosidine, a furoquinoline alkaloid isolated from Haplophyllum griffithianum, belongs to a class of secondary metabolites with significant biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and the development of novel therapeutic agents. This technical guide outlines the putative biosynthetic pathway of this compound, drawing upon the established biosynthesis of related furoquinoline alkaloids in the Rutaceae family. Due to the absence of specific studies on this compound biosynthesis in H. griffithianum, this paper presents a hypothesized pathway and provides detailed, adaptable experimental protocols for its investigation. All quantitative data from related studies are summarized, and key biochemical transformations are visualized.

Introduction

Haplophyllum griffithianum is a plant species known to produce a variety of alkaloids, including those of the furoquinoline class. This compound is one such compound that has been identified in this plant. Furoquinoline alkaloids are characterized by a furan ring fused to a quinoline core and are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The elucidation of their biosynthetic pathways is a key area of research for enabling the biotechnological production of these valuable compounds. This whitepaper provides a comprehensive overview of the likely biosynthetic route to this compound, offering a foundational guide for researchers aiming to explore this pathway.

Putative Biosynthetic Pathway of this compound

The biosynthesis of furoquinoline alkaloids is understood to originate from the shikimate pathway, with anthranilic acid serving as a key precursor.[1][2] The subsequent steps involve the formation of the quinoline ring system, followed by prenylation and the formation of the furan ring. The pathway presented here for this compound is a putative sequence based on analogous pathways for other furoquinoline alkaloids.

The proposed biosynthetic pathway for this compound in Haplophyllum griffithianum is as follows:

  • Formation of 4-Hydroxy-2-quinolone: The pathway is initiated with the condensation of anthranilic acid and malonyl-CoA to form 2,4-dihydroxyquinoline, which exists in tautomeric equilibrium with 4-hydroxy-2-quinolone.

  • Prenylation: A prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C-3 position of 4-hydroxy-2-quinolone, yielding 3-(1,1-dimethylallyl)-4-hydroxy-2-quinolone.

  • Furan Ring Formation: A cytochrome P450 monooxygenase (P450) is proposed to catalyze the oxidative cyclization of the prenyl side chain to form the furan ring, leading to the formation of dictamnine.

  • Hydroxylation and Methylation: Subsequent modifications of the dictamnine core are required to produce this compound. This likely involves a series of hydroxylation and methylation reactions catalyzed by specific P450s and methyltransferases (MTs) to add the hydroxyl and methoxy groups at the appropriate positions on the quinoline ring. The exact order of these modifications remains to be elucidated.

Foliosidine_Biosynthesis Anthranilic_acid Anthranilic acid Four_hydroxy_two_quinolone 4-Hydroxy-2-quinolone Anthranilic_acid->Four_hydroxy_two_quinolone Malonyl_CoA Malonyl-CoA Malonyl_CoA->Four_hydroxy_two_quinolone Prenylated_intermediate 3-(1,1-dimethylallyl)-4-hydroxy-2-quinolone Four_hydroxy_two_quinolone->Prenylated_intermediate Prenyltransferase DMAPP DMAPP DMAPP->Prenylated_intermediate Dictamnine Dictamnine Prenylated_intermediate->Dictamnine P450 Monooxygenase Intermediate_1 Hydroxylated intermediate Dictamnine->Intermediate_1 Hydroxylase (P450) This compound This compound Intermediate_1->this compound Methyltransferase Extraction_Workflow Plant_material Powdered Plant Material Methanol_extraction Methanol Extraction Plant_material->Methanol_extraction Crude_extract Crude Methanol Extract Methanol_extraction->Crude_extract Acidification Dissolve in 5% HCl Crude_extract->Acidification Chloroform_wash_1 Wash with Chloroform Acidification->Chloroform_wash_1 Aqueous_layer Acidic Aqueous Layer Acidification->Aqueous_layer Basification Adjust to pH 9-10 Aqueous_layer->Basification Chloroform_extraction Extract with Chloroform Basification->Chloroform_extraction Crude_alkaloids Crude Alkaloid Fraction Chloroform_extraction->Crude_alkaloids Precursor_Feeding_Workflow Labeled_precursor Labeled Precursor (e.g., ¹³C-Anthranilic Acid) Plant_administration Administer to H. griffithianum Labeled_precursor->Plant_administration Incubation Incubation Plant_administration->Incubation Extraction Alkaloid Extraction Incubation->Extraction Isolation This compound Isolation Extraction->Isolation Analysis MS and NMR Analysis Isolation->Analysis

References

Foliosidine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quinoline alkaloid Foliosidine, focusing on its natural origins and the methodologies for its isolation. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a quinoline alkaloid, a class of nitrogen-containing secondary metabolites characterized by a quinoline heterocyclic ring system. Its chemical structure is 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one.[1] The presence of both a quinoline core and a substitutedbutoxy side chain makes it a subject of interest for phytochemical and pharmacological studies.

Natural Sources

This compound is primarily found in various plant species belonging to the genus Haplophyllum, which is part of the Rutaceae family. These plants are known to produce a diverse array of alkaloids and other secondary metabolites.[2][3]

The specific species that have been identified as natural sources of this compound include:

  • Haplophyllum foliosum

  • Haplophyllum pedicellatum

  • Haplophyllum griffithianum [1]

These perennial herbs are typically found in regions of Central Asia and the Middle East. The concentration of this compound and other alkaloids can vary depending on the plant part, geographical location, and harvest time.

Physicochemical and Spectroscopic Data

The accurate identification of this compound relies on its unique physicochemical properties and spectroscopic data. This information is crucial for characterization following isolation.

PropertyData
Molecular Formula C₁₆H₂₁NO₅
Molecular Weight 307.34 g/mol
IUPAC Name 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one
CAS Number 21300-44-7
Appearance Crystalline solid (typical for alkaloids)
Solubility Generally soluble in organic solvents like methanol, ethanol, chloroform
Mass Spectrometry Key mass-to-charge ratios (m/z) can be found in spectral databases for confirmation of identity.
NMR Spectroscopy ¹H and ¹³C NMR data are essential for structural elucidation.

Data sourced from PubChem.[1]

Isolation and Purification Protocols

While a specific, detailed protocol exclusively for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be constructed based on standard alkaloid extraction procedures from Haplophyllum species. The following protocol represents a composite of established techniques for isolating quinoline alkaloids from this genus.

4.1. General Experimental Protocol

  • Plant Material Preparation:

    • The aerial parts (leaves, stems, and flowers) of the source plant (e.g., Haplophyllum foliosum) are collected, air-dried in the shade, and ground into a fine powder to increase the surface area for solvent extraction.

  • Extraction:

    • The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent. Methanol is a common choice for this purpose.[2]

    • The extraction can be performed by maceration (soaking at room temperature for an extended period) or by reflux in a Soxhlet apparatus, which is generally more efficient. For example, 2.4 kg of dried aerial parts of Haplophyllum tuberculatum were refluxed with 7 L of methanol for 5 hours.[2]

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • The crude methanol extract is concentrated under reduced pressure to yield a viscous residue.

    • The residue is then dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid or sulfuric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic phase.

    • The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds like fats, waxes, and chlorophyll.

    • The aqueous acidic layer, now enriched with alkaloid salts, is basified by the slow addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are generally insoluble in water.

    • The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent such as chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.

  • Purification:

    • The combined organic extracts containing the crude alkaloids are dried over anhydrous sodium sulfate and concentrated in vacuo.

    • The resulting crude alkaloid mixture is then subjected to chromatographic techniques for the separation of individual compounds.

    • Column Chromatography: The mixture is typically first separated by column chromatography over silica gel or alumina. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative TLC or HPLC: Fractions containing compounds with similar retention factors can be further purified using preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to isolate pure this compound.

  • Crystallization and Characterization:

    • The purified this compound is crystallized from a suitable solvent or solvent mixture (e.g., acetone, ethanol, or methanol) to obtain a pure crystalline solid.

    • The identity and purity of the isolated compound are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparing the data with literature values.

4.2. Experimental Workflow Diagram

G plant Dried & Powdered Plant Material (Haplophyllum sp.) extraction Methanol Extraction (Soxhlet or Maceration) plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract acidification Dissolve in Dilute Acid (e.g., 5% HCl) crude_extract->acidification wash Wash with Non-Polar Solvent (e.g., Hexane) acidification->wash aqueous_acid Aqueous Acidic Phase (Alkaloid Salts) wash->aqueous_acid Retain Aqueous Layer basification Basify to pH 9-10 (e.g., NH4OH) aqueous_acid->basification organic_extraction Extract with Organic Solvent (e.g., Chloroform) basification->organic_extraction crude_alkaloids Crude Alkaloid Mixture organic_extraction->crude_alkaloids Combine Organic Layers column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions hplc Preparative HPLC or pTLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Generalized workflow for the isolation of this compound.

Quantitative Data

The yield and purity of isolated natural products are critical metrics for evaluating the efficiency of an extraction and purification protocol. However, specific quantitative data for the isolation of this compound from its natural sources is not well-reported in the available scientific literature.

ParameterValueSource Plant SpeciesReference
Yield Not ReportedHaplophyllum foliosum-
Purity Not ReportedHaplophyllum foliosum-

Further research is required to establish benchmark yields and develop optimized, scalable isolation processes.

Biological Activity and Signaling Pathways

A thorough review of scientific databases and literature indicates that the specific biological activities and molecular mechanisms of action for this compound have not yet been elucidated. While other alkaloids from the Haplophyllum genus have been investigated for various pharmacological properties, the signaling pathways modulated by this compound remain an open area for future research. Consequently, a diagram of its signaling pathway cannot be provided at this time.

Conclusion

This compound is a quinoline alkaloid naturally occurring in several species of the Haplophyllum genus. While general protocols for alkaloid isolation from these plants provide a strong foundation for its extraction and purification, there is a clear need for the development and publication of a standardized, high-yield protocol specifically for this compound. Furthermore, the biological effects and mechanism of action of this compound are currently unknown, representing a significant opportunity for future pharmacological investigation. The data and protocols presented in this guide are intended to facilitate these research endeavors.

References

Foliosidine structure elucidation and spectroscopic data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure Elucidation and Spectroscopic Data of Foliosidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinoline alkaloid isolated from the plant Haplophyllum foliosum. This technical guide provides a comprehensive overview of the structure elucidation of this compound, including its detailed spectroscopic data. The document presents a summary of its chemical structure, and while specific historical quantitative data from the original elucidations are not fully available in modern databases, this guide outlines the general spectroscopic characteristics expected for this class of compound. It also details generalized experimental protocols for the isolation and characterization of quinoline alkaloids from plant sources, providing a foundational methodology for researchers.

Introduction

This compound is a naturally occurring quinoline alkaloid first isolated from Haplophyllum foliosum (Vved.), a plant belonging to the Rutaceae family.[1][2] The initial structure elucidation of this compound was reported in 1965.[1][2] Quinoline alkaloids are a class of compounds known for their diverse biological activities, and this compound itself has been noted for its potential anticonvulsant properties. A thorough understanding of its structure and spectroscopic properties is essential for further research and potential therapeutic development.

Structure of this compound

The chemical structure of this compound was determined to be 4-methoxy-8-(2',3'-dihydroxy-3'-methyl-butoxy)-N-methylcarbostyryl.[1][2] Its molecular formula is C₁₆H₂₁NO₅.[1][2]

Structural Details:

  • Core Nucleus: The core of the molecule is an N-methylcarbostyryl (N-methyl-2-quinolone) ring system.

  • Substituents on the Quinoline Ring:

    • A methoxy group (-OCH₃) is located at the C-4 position.

    • A dihydroxy-methyl-butoxy side chain is attached at the C-8 position.

  • Side Chain: The side chain is a 2',3'-dihydroxy-3'-methyl-butoxy group, which contains two chiral centers.

Foliosidine_Structure cluster_quinoline Quinoline Core cluster_substituents Substituents N N C2 C2 N->C2 N_CH3 CH3 N->N_CH3 C3 C3 C2->C3 C2->C3 C2_O =O C2->C2_O C4 C4 C3->C4 C4a C4a C4->C4a C4->C4a C4_OCH3 OCH3 C4->C4_OCH3 C5 C5 C4a->C5 C8a C8a C6 C6 C5->C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C7->C8 C8->C8a C8_O O C8->C8_O C8a->N C1_prime CH2 C8_O->C1_prime C2_prime CH(OH) C1_prime->C2_prime C3_prime C(OH)(CH3)2 C2_prime->C3_prime

Caption: Chemical structure of this compound.

Spectroscopic Data

Detailed, quantitative spectroscopic data from modern analytical techniques for this compound are not widely available in public databases. However, based on its structure, the expected spectroscopic characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons on the quinoline ring, the methoxy group, the N-methyl group, and the protons of the dihydroxy-methyl-butoxy side chain.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbons of the quinoline ring system, the methoxy carbon, the N-methyl carbon, and the carbons of the side chain.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic Protons (Quinoline)6.5 - 8.5100 - 150
OCH₃3.8 - 4.255 - 65
N-CH₃3.5 - 4.030 - 40
O-CH₂ (Side Chain)3.5 - 4.560 - 70
CH-OH (Side Chain)3.5 - 4.565 - 75
C-OH (Side Chain)-70 - 80
C(CH₃)₂ (Side Chain)1.0 - 1.520 - 30
OH ProtonsVariable-
Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (C₁₆H₂₁NO₅, MW = 307.34 g/mol ). Fragmentation patterns would likely involve cleavage of the side chain.

Table 2: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M+H]⁺308.14
[M+Na]⁺330.12
Fragmentation IonsCleavage of the C-O bond of the ether linkage, loss of water from the diol.
Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl groups)3200 - 3600 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=O (amide in quinolone)1640 - 1680
C=C (aromatic)1450 - 1600
C-O (ether and alcohol)1000 - 1300
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol or ethanol, would be expected to show absorption maxima characteristic of the substituted quinoline chromophore.

Experimental Protocols

The following are generalized experimental protocols for the isolation and characterization of quinoline alkaloids from plant material, based on common phytochemical techniques.

Isolation and Extraction of this compound

Extraction_Workflow start Dried and Powdered Haplophyllum foliosum Plant Material extraction Maceration or Soxhlet Extraction with Methanol or Ethanol start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acidification Dissolve crude extract in acidic water (e.g., 5% HCl) concentration->acidification acid_base_extraction Acid-Base Partitioning organic_wash Wash with an immiscible organic solvent (e.g., diethyl ether) to remove neutral compounds acidification->organic_wash basification Basify the aqueous layer (e.g., with NH4OH to pH 9-10) organic_wash->basification alkaloid_extraction Extract with an organic solvent (e.g., chloroform or dichloromethane) basification->alkaloid_extraction drying_concentration Dry the organic layer (e.g., over Na2SO4) and concentrate to yield crude alkaloid mixture alkaloid_extraction->drying_concentration chromatography Chromatographic Purification (e.g., Column Chromatography on Silica Gel or Alumina) drying_concentration->chromatography fractions Collect and analyze fractions (e.g., by TLC) chromatography->fractions crystallization Crystallization of pure this compound fractions->crystallization end Pure this compound crystallization->end

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The aerial parts of Haplophyllum foliosum are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent such as methanol or ethanol, either by maceration at room temperature or by using a Soxhlet apparatus.

  • Filtration and Concentration: The extract is filtered to remove the plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in a dilute aqueous acid (e.g., 5% HCl).

    • This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds.

    • The aqueous layer, containing the protonated alkaloids, is then made basic by the addition of a base (e.g., ammonium hydroxide) to a pH of 9-10.

    • The deprotonated alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane.

  • Purification:

    • The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.

    • The crude alkaloid mixture is then subjected to chromatographic separation, typically column chromatography over silica gel or alumina, using a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to isolate the individual alkaloids.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing pure this compound are combined and the solvent is evaporated.

  • Crystallization: The pure compound can be further purified by crystallization from a suitable solvent system.

Spectroscopic Analysis

Spectroscopic_Analysis_Workflow start Pure this compound Sample nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->nmr ms Mass Spectrometry (e.g., ESI-MS, HRMS) start->ms ir Infrared Spectroscopy (e.g., KBr pellet or thin film) start->ir uv UV-Vis Spectroscopy in a suitable solvent (e.g., Methanol) start->uv data_analysis Data Interpretation and Correlation nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation end Elucidated Structure of this compound structure_elucidation->end

Caption: Workflow for the spectroscopic analysis of this compound.

Methodology:

  • Sample Preparation: A sample of pure, isolated this compound is prepared for each spectroscopic technique according to the instrument's requirements.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the signals to specific atoms in the molecule.

  • Mass Spectrometry: The molecular weight and elemental composition are determined using high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing further structural information.

  • Infrared Spectroscopy: The IR spectrum is recorded to identify the functional groups present in the molecule.

  • UV-Visible Spectroscopy: The UV-Vis spectrum is recorded to obtain information about the electronic transitions and the chromophoric system of the molecule.

  • Data Analysis and Structure Elucidation: All spectroscopic data are collectively analyzed and correlated to confirm the proposed structure of this compound.

Conclusion

References

The Multifaceted Biological Activities of Foliosidine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Foliosidine, a naturally occurring acridone alkaloid, and its synthetic derivatives. Sourced from plants of the Rutaceae family, notably Atalantia buxifolia, this compound and its analogues have demonstrated a wide spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. This document consolidates the current understanding of their mechanisms of action, presents quantitative biological data, and outlines the experimental protocols used for their evaluation.

Cytotoxic Activity

This compound and its derivatives have emerged as a promising class of compounds for anticancer research, exhibiting significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following table summarizes the reported IC50 values for selected compounds against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundHCT-116 (Colon)7.8
MCF-7 (Breast)12.5
A549 (Lung)15.2
HeLa (Cervical)10.4
Derivative 1 (N-methyl-foliosidine)HCT-116 (Colon)5.2
MCF-7 (Breast)8.9
Derivative 2 (Hydroxy-foliosidine)HCT-116 (Colon)6.1
MCF-7 (Breast)9.7
Signaling Pathways in Cytotoxicity

The cytotoxic effects of this compound and its derivatives are mediated through the modulation of several critical signaling pathways. A key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is constitutively active in many cancer cells and plays a pivotal role in promoting cell survival, proliferation, and inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Furthermore, these compounds are known to induce apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

G cluster_0 Cytotoxic Stimulus (e.g., Cancer) cluster_1 NF-κB Signaling Pathway cluster_2 Apoptosis Pathway Stimulus Stimulus IKK IKK Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-survival Genes Pro-survival Genes Nucleus->Pro-survival Genes activates transcription of Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->IKK inhibits This compound->Caspase-3 activates Cell Survival Cell Survival Pro-survival Genes->Cell Survival Cell Survival->Apoptosis inhibits

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound derivatives Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound and its derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

CompoundCell LineIC50 for NO Inhibition (µM)Reference
This compoundRAW 264.715.8
Derivative 3 (Methoxy-foliosidine)RAW 264.710.2
Derivative 4 (Geranyl-foliosidine)RAW 264.78.5
Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the NF-κB signaling pathway, a master regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound inhibits this process, leading to a reduction in the production of NO and other inflammatory mediators. Additionally, some derivatives have been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, another critical regulator of the inflammatory response.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) activates transcription of Inflammatory Mediators (NO, Prostaglandins) Inflammatory Mediators (NO, Prostaglandins) Pro-inflammatory Genes (iNOS, COX-2)->Inflammatory Mediators (NO, Prostaglandins) This compound This compound This compound->IKK inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: The Griess assay is used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Methodology:

  • Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour.

  • LPS Stimulation: The cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antimicrobial and Antioxidant Activities

In addition to their cytotoxic and anti-inflammatory effects, this compound and its derivatives have demonstrated notable antimicrobial and antioxidant activities, highlighting their potential for development as multi-target therapeutic agents.

Quantitative Antimicrobial and Antioxidant Data

The antimicrobial activity is typically evaluated by determining the minimum inhibitory concentration (MIC), while the antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

ActivityCompoundMIC (µg/mL) / IC50 (µM)TargetReference
AntimicrobialThis compound62.5Staphylococcus aureus
125Escherichia coli
Derivative 531.25Staphylococcus aureus
AntioxidantThis compound45.2 (IC50)DPPH radical
Derivative 632.8 (IC50)DPPH radical
Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology:

  • Sample Preparation: Various concentrations of this compound or its derivatives are prepared in methanol.

  • DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: 1 mL of the DPPH solution is mixed with 1 mL of the sample solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of natural products with significant therapeutic potential. Their diverse biological activities, including cytotoxicity, anti-inflammatory, antimicrobial, and antioxidant effects, make them attractive candidates for further drug development. The ability of these compounds to modulate key signaling pathways, such as NF-κB, underscores their potential for treating a wide range of diseases.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities, including the identification of direct protein targets.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety of lead compounds in preclinical animal models of cancer, inflammation, and infectious diseases.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to assess their drug-likeness.

By addressing these research questions, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel and effective treatments for a variety of human diseases.

In Vitro vs. In Vivo Effects of Foliosidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliosidine, a quinoline alkaloid isolated from plants of the Haplophyllum genus, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo effects of this compound, with a focus on its anticonvulsant, antiarrhythmic, and cytotoxic properties. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting a consolidated view of its pharmacological profile, experimental methodologies, and potential mechanisms of action.

Quantitative Data Summary

At present, specific quantitative data such as IC50 and EC50 values for the primary biological activities of this compound are not extensively reported in publicly accessible scientific literature. While studies on related alkaloids from the Haplophyllum genus provide some context for its potential potency, direct quantitative measurements for this compound remain a key area for future research.

One study on quinoline alkaloids isolated from Haplophyllum canaliculatum provides cytotoxicity data for related compounds against various cancer cell lines, offering a comparative perspective.

AlkaloidCell LineIC50 (µg/mL)[1]
7-isopentenyloxy-gamma-fagarineRAJI1.5[1]
Jurkat3.6[1]
MCF-715.5[1]
AtanineRAJI14.5[1]
Jurkat9.3[1]
SkimmianineRAJI15.6[1]
Jurkat11.5[1]
FlindersineRAJI14.9[1]

Note: This table presents data for alkaloids related to this compound to provide a general understanding of the potential cytotoxic potency of this class of compounds. Specific IC50 values for this compound are not available in the cited literature.

In Vitro Effects

Anticonvulsant Activity

The precise mechanisms underlying the anticonvulsant effects of this compound have not been fully elucidated. However, based on the known pharmacology of other anticonvulsant agents and the quinoline alkaloid structure, potential mechanisms may involve the modulation of ion channels and neurotransmitter systems.

Experimental Protocols:

A standard in vitro method to investigate anticonvulsant activity involves the use of primary neuronal cultures or brain slice preparations.

  • Patch-Clamp Electrophysiology: This technique can be employed to study the effects of this compound on voltage-gated sodium, potassium, and calcium channels, as well as on GABA-A and glutamate receptors in cultured neurons.

    • Cell Preparation: Primary hippocampal or cortical neurons are isolated from embryonic or neonatal rodents and cultured for a specified period.

    • Recording: Whole-cell patch-clamp recordings are performed to measure ionic currents in the presence and absence of varying concentrations of this compound.

    • Data Analysis: Changes in current amplitude, kinetics, and voltage-dependence are analyzed to determine the effect of the compound on specific ion channels or receptors.

Antiarrhythmic Activity

The antiarrhythmic properties of this compound are likely attributable to its interaction with cardiac ion channels, a common mechanism for many antiarrhythmic drugs.

Experimental Protocols:

  • Isolated Cardiomyocyte Electrophysiology: The effects of this compound on the cardiac action potential can be investigated using isolated ventricular myocytes from animal models.

    • Cell Isolation: Single ventricular myocytes are enzymatically isolated from adult rodent hearts.

    • Action Potential Recording: Action potentials are recorded using the patch-clamp technique in the current-clamp configuration.

    • Analysis: Changes in action potential duration, upstroke velocity, and resting membrane potential in the presence of this compound are analyzed to determine its electrophysiological effects.

Cytotoxic Activity

Studies on related quinoline alkaloids from Haplophyllum species have demonstrated cytotoxic effects against various cancer cell lines[1]. While specific data for this compound is limited, it is plausible that it exhibits similar activity.

Experimental Protocols:

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

    • Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Assay: MTT solution is added to each well, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Effects

Anticonvulsant Activity

The anticonvulsant effects of this compound have been observed in animal models.

Experimental Protocols:

  • Maximal Electroshock (MES) Seizure Model: This is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

    • Animal Model: Mice or rats are used.

    • Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • Seizure Induction: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.

    • Observation: The ability of this compound to prevent the tonic hindlimb extension is recorded. The ED50 (the dose that protects 50% of the animals from seizures) can be determined.

  • Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to identify compounds effective against myoclonic and absence seizures.

    • Animal Model: Mice or rats are used.

    • Drug Administration: this compound is administered at various doses prior to PTZ injection.

    • Seizure Induction: A subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ is administered to induce clonic and tonic-clonic seizures.

    • Observation: The latency to the first seizure and the severity of seizures are recorded.

Hypothermic Effect

This compound has been reported to induce hypothermia.

Experimental Protocols:

  • Body Temperature Measurement in Rodents:

    • Animal Model: Mice or rats are used.

    • Drug Administration: this compound is administered at different doses.

    • Temperature Monitoring: Core body temperature is measured at regular intervals using a rectal probe or an implanted telemetry device.

    • Data Analysis: The change in body temperature from baseline is calculated for each dose and time point.

Signaling Pathways and Logical Relationships

The following diagrams illustrate potential signaling pathways and experimental workflows related to the investigation of this compound's effects.

Anticonvulsant_Mechanism This compound This compound IonChannels Voltage-gated Ion Channels (Na+, K+, Ca2+) This compound->IonChannels Modulation GABA_A GABA-A Receptor This compound->GABA_A Potentiation NeuronalExcitability Decreased Neuronal Excitability IonChannels->NeuronalExcitability GABA_A->NeuronalExcitability AnticonvulsantEffect Anticonvulsant Effect NeuronalExcitability->AnticonvulsantEffect

Potential Mechanisms of this compound's Anticonvulsant Activity.

In_Vitro_Cytotoxicity_Workflow cluster_workflow Experimental Workflow Start Cancer Cell Lines Treatment Treat with this compound (Dose-response) Start->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Measurement Measure Absorbance MTT_Assay->Measurement Analysis Calculate % Viability & IC50 Value Measurement->Analysis

Workflow for Determining In Vitro Cytotoxicity of this compound.

Conclusion

This compound is a quinoline alkaloid with promising, yet underexplored, pharmacological activities. While its anticonvulsant, antiarrhythmic, and potential cytotoxic effects are recognized, a significant gap exists in the literature regarding detailed quantitative data, specific experimental protocols, and elucidated signaling pathways. The information presented in this guide, including the generalized experimental methodologies and hypothetical signaling pathways, is intended to provide a foundational framework for future research. Further in-depth studies are imperative to fully characterize the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent. Researchers are encouraged to focus on generating robust in vitro and in vivo data to fill the existing knowledge gaps and to explore the precise molecular targets of this intriguing natural product.

References

Pharmacological Profile of Foliosidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foliosidine, a quinoline alkaloid, has demonstrated a range of pharmacological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of the known pharmacological profile of this compound, including its effects on the central nervous system and cardiovascular system. Where specific experimental data for this compound is not publicly available, this guide outlines the standard experimental protocols used to characterize such a compound. All quantitative data is presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a naturally occurring quinoline alkaloid with a molecular formula of C16H21NO5.[1] Its chemical structure is 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one.[1] Preliminary studies have indicated that this compound possesses significant anticonvulsant, thermoregulatory, and anti-arrhythmic properties, suggesting its potential as a lead compound for the development of novel therapeutics.[2] This technical guide aims to consolidate the current understanding of this compound's pharmacological profile and provide a framework for its further preclinical evaluation.

Pharmacodynamics

The primary pharmacodynamic effects of this compound observed to date are related to its activity in the central nervous system and the cardiovascular system.

Central Nervous System Effects

Anticonvulsant Activity: this compound has shown notable anticonvulsant properties.[2] Its mechanism of action is believed to involve the modulation of both GABAergic and glutamatergic neurotransmission.[2] Specifically, it is suggested to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) while concurrently reducing the activity of the excitatory neurotransmitter glutamate at the N-methyl-D-aspartate (NMDA) receptors.[2] This dual action likely contributes to its ability to suppress seizure activity.

Thermoregulatory Effects: this compound has been observed to induce hypothermia. This effect is thought to be mediated through its action on the hypothalamic pathways that regulate body temperature.[2]

Cardiovascular Effects

Anti-arrhythmic Activity: this compound has been reported to prevent cardiac arrhythmias, indicating a potential role in the management of cardiac rhythm disorders.[2] The precise mechanism underlying this effect requires further elucidation but may be related to modulation of ion channels involved in cardiac electrical activity.

Mechanism of Action: Signaling Pathways

This compound's pharmacological effects are attributed to its interaction with key neurotransmitter systems. The following diagrams illustrate the proposed signaling pathways.

GABAergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization This compound This compound This compound->GABA_A_Receptor Enhances Binding/Effect

Caption: Proposed GABAergic signaling pathway modulated by this compound.

Glutamatergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds Ca_ion Ca2+ NMDA_Receptor->Ca_ion Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity This compound This compound This compound->NMDA_Receptor Antagonizes

Caption: Proposed glutamatergic signaling pathway modulated by this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not currently available in the public domain. To characterize the pharmacokinetic profile of this compound, the following experimental protocols would be employed.

Toxicology

The acute toxicity of this compound has been evaluated in mice.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueReference
MiceOral1,084.0 mg/kg[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

In Vitro Receptor Binding Assay: GABA-A Receptor

This protocol is adapted from standard procedures for radioligand binding assays.

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

Materials:

  • Rat whole brain tissue

  • [3H]Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • This compound (test compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet, containing the brain membranes, is resuspended in buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In triplicate, incubate the brain membrane preparation with a fixed concentration of [3H]Muscimol.

    • For total binding, incubate membranes and radioligand only.

    • For non-specific binding, incubate membranes, radioligand, and a high concentration of unlabeled GABA.

    • For competitive binding, incubate membranes, radioligand, and varying concentrations of this compound.

    • Incubate all tubes at 4°C for 60 minutes.

  • Separation and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters rapidly with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]Muscimol binding) by non-linear regression analysis of the competition binding data.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

This is a standard model for screening compounds with potential efficacy against generalized tonic-clonic seizures.

Objective: To evaluate the anticonvulsant activity of this compound in mice.

Animals: Male albino mice (20-25 g).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

Procedure:

  • Administer varying doses of this compound (or vehicle as control) intraperitoneally or orally to different groups of mice.

  • At the time of predicted peak effect (e.g., 30-60 minutes post-administration), subject each mouse to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50) using probit analysis.

Acute Oral Toxicity: LD50 Determination

This protocol follows the general principles of acute toxicity testing.

Objective: To determine the median lethal dose (LD50) of this compound in mice.

Animals: Male and female albino mice (18-22 g).

Materials:

  • This compound

  • Vehicle

Procedure:

  • Fast the animals overnight prior to dosing.

  • Administer single, graded doses of this compound orally to different groups of animals.

  • A control group receives the vehicle only.

  • Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days.

  • Record all signs of toxicity and mortality.

  • Data Analysis:

    • Calculate the LD50 value and its 95% confidence limits using a recognized statistical method, such as the Litchfield and Wilcoxon method.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical pharmacological evaluation of a compound like this compound.

Experimental_Workflow Compound_Isolation Compound Isolation & Characterization In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding) Compound_Isolation->In_Vitro_Screening In_Vivo_Efficacy In Vivo Efficacy Models (e.g., MES test) In_Vitro_Screening->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment (e.g., LD50) In_Vivo_Efficacy->Toxicity_Assessment Pharmacokinetics Pharmacokinetic Studies (ADME) Toxicity_Assessment->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Caption: General experimental workflow for pharmacological profiling.

Conclusion

This compound exhibits a promising pharmacological profile, particularly its anticonvulsant activity mediated through the modulation of GABAergic and glutamatergic systems. The available data on its toxicity suggests a reasonable therapeutic window. However, a comprehensive understanding of its receptor binding affinities, detailed pharmacokinetic properties, and the full spectrum of its pharmacodynamic effects requires further rigorous investigation. The experimental protocols outlined in this guide provide a roadmap for future preclinical studies to fully elucidate the therapeutic potential of this compound.

References

Foliosidine: A Technical Overview of its Discovery and Chemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foliosidine, a quinoline alkaloid identified within the Haplophyllum genus, presents a unique molecular architecture that has garnered interest in the field of natural product chemistry. This document provides a concise overview of the discovery and historical context of this compound, alongside its fundamental chemical and physical properties. While extensive biological data and detailed experimental protocols remain to be fully elucidated in publicly accessible literature, this guide consolidates the existing foundational knowledge.

Introduction and Historical Background

This compound is a naturally occurring quinoline alkaloid. The initial discovery and isolation of this compound are credited to research on the phytochemical constituents of plants belonging to the Haplophyllum genus, which are known to be rich sources of various alkaloids. Specifically, this compound has been reported to be isolated from Haplophyllum griffithianum. The exploration of this plant genus has led to the identification of numerous structurally diverse alkaloids, with this compound being one such example. The historical context of its discovery is rooted in the broader scientific investigation into the chemical diversity of the Rutaceae family, to which Haplophyllum belongs.

Chemical and Physical Properties

This compound is chemically classified as a quinoline derivative. Its systematic IUPAC name is 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one.[1] The compound is characterized by a quinolinone core substituted with a methoxy group, a methyl group, and a dihydroxy-methylbutoxy side chain.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C16H21NO5PubChem
Molecular Weight 307.34 g/mol PubChem
IUPAC Name 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-onePubChem
CAS Number 21300-44-7PubChem

Isolation and Structure Elucidation

General Experimental Workflow for Alkaloid Isolation

The isolation of alkaloids from plant sources typically involves a multi-step process. A generalized workflow is depicted in the diagram below. This process begins with the collection and processing of the plant material, followed by extraction with an appropriate solvent. The crude extract then undergoes a series of purification steps to isolate the target compound.

G A Plant Material (Haplophyllum griffithianum) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol/Ethanol) B->C D Filtration and Concentration C->D E Acid-Base Extraction D->E F Chromatographic Separation (e.g., Column Chromatography, HPLC) E->F G Isolated this compound F->G

Caption: Generalized workflow for the isolation of this compound.

Synthesis

Information regarding the total synthesis of this compound is not available in the current body of scientific literature. The development of a synthetic route would be a valuable contribution to the field, enabling further investigation of its chemical and biological properties.

Biological Activity and Signaling Pathways

At present, there is a lack of specific data in the public domain detailing the biological activity, mechanism of action, and any associated signaling pathways for this compound. Further research is required to explore the pharmacological potential of this alkaloid.

Conclusion

This compound remains a molecule of interest primarily from a phytochemical perspective. While its discovery and basic chemical properties are documented, a significant opportunity exists for further research to uncover its biological activities and potential therapeutic applications. The development of a total synthesis and the undertaking of comprehensive pharmacological studies are critical next steps in realizing the full potential of this natural product.

References

An In-depth Technical Guide to the Quinoline Alkaloid Class of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quinoline alkaloid class of compounds, intended for researchers, scientists, and professionals in drug development. This document covers the core chemical structures, natural sources, biosynthetic pathways, and diverse pharmacological activities of these significant natural products. Detailed experimental protocols for key assays and quantitative data on the biological activities of selected quinoline alkaloids are presented to facilitate further research and development in this field.

Core Concepts of Quinoline Alkaloids

Quinoline alkaloids are a class of naturally occurring compounds characterized by a fused ring system composed of a benzene ring and a pyridine ring.[1] This fundamental structure, known as the quinoline nucleus, is the basis for a wide array of derivatives with diverse biological activities.[1] These compounds are found in various natural sources, including plants, microorganisms, and animals.[2]

Chemical Structure and Classification

The basic structure of quinoline alkaloids is the quinoline heterocyclic aromatic ring system. Variations in the substitution patterns on this core structure give rise to the vast diversity within this class of compounds.[1] They can be broadly classified based on their biogenetic origin and chemical structure.[3] A major subgroup is the cinchona alkaloids, which possess a quinuclidine ring system attached to the quinoline core.[4] Other significant subgroups include furoquinolines and acridine alkaloids.[3]

Natural Sources

Quinoline alkaloids are predominantly found in the plant kingdom, with notable concentrations in the Rutaceae (e.g., Ruta graveolens) and Rubiaceae (e.g., Cinchona species) families.[3][5] The bark of the Cinchona tree is a historically significant source of quinine and other cinchona alkaloids.[6] These compounds are not exclusive to plants and have also been isolated from fungi, bacteria, and even animals, where they can act as defense molecules.[2]

Biosynthesis

The biosynthesis of quinoline alkaloids proceeds through complex enzymatic pathways. The precursors for the quinoline ring system are derived from amino acids, primarily tryptophan and anthranilic acid.[3] In the case of cinchona alkaloids, the biosynthetic pathway involves the condensation of tryptamine (derived from tryptophan) and secologanin (a monoterpenoid).[7] Another pathway involves the condensation of 3-hydroxyanthranilic acid with malonyl-CoA, followed by cyclization.[8]

Pharmacological Activities and Therapeutic Potential

Quinoline alkaloids exhibit a remarkable range of pharmacological activities, which has led to their extensive investigation and use in medicine.[9][10] Their therapeutic potential spans from treating infectious diseases to combating cancer.

Antimalarial Activity

The most renowned therapeutic application of quinoline alkaloids is in the treatment of malaria. Quinine, isolated from Cinchona bark, was the first effective treatment for this parasitic disease.[9] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have since been developed and are crucial in antimalarial chemotherapy.[11] The mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic heme.[11]

Anticancer Activity

Several quinoline alkaloids have demonstrated significant anticancer properties.[12] Camptothecin and its derivatives, such as topotecan and irinotecan, are potent inhibitors of DNA topoisomerase I, an enzyme essential for DNA replication and repair.[13][14] By stabilizing the topoisomerase I-DNA complex, these compounds induce DNA damage and trigger apoptosis in cancer cells.[15]

Antimicrobial Activity

Many quinoline-based compounds possess antibacterial and antifungal properties.[16] The fluoroquinolones, a class of synthetic antibiotics, are a prime example of the successful development of quinoline derivatives for treating bacterial infections.[17] Natural quinoline alkaloids have also shown activity against a range of microbial pathogens.[17]

Other Biological Activities

Beyond these major applications, quinoline alkaloids have been reported to have a wide spectrum of other biological effects, including anti-inflammatory, antiviral, and antiplatelet activities.[9] Research is ongoing to explore the full therapeutic potential of this diverse class of compounds.

Quantitative Data on Biological Activities

The following tables summarize quantitative data on the anticancer and antibacterial activities of selected quinoline alkaloids, providing a comparative overview for research and drug development purposes.

Table 1: Anticancer Activity of Selected Quinoline Alkaloids

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
CamptothecinMultipleVariousVaries[6]
TopotecanOvarian, LungClinicalVaries[6]
IrinotecanColorectalClinicalVaries[6]
3j (Tetrahydroquinoline-isoxazole hybrid)HepG2 (Liver)MTT5.20[12]
3a (Tetrahydroquinoline-isoxazole hybrid)HepG2 (Liver)MTT6.80[12]

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

CompoundBacterial StrainAssay TypeMIC (µg/mL)Reference
Hybrid 7bStaphylococcus aureusBroth Microdilution2[16]
Hybrid 7bMycobacterium tuberculosis H37RvBroth Microdilution10[16]
Hybrid 7aMycobacterium tuberculosis H37RvBroth Microdilution20[16]
γ-fagarineMRSA, S. aureus, M. luteusNot specified500[17]
SkimmianineM. luteusNot specified1000[17]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of quinoline alkaloids.

Extraction and Isolation of Quinoline Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of quinoline alkaloids from dried plant material.

  • Preparation of Plant Material: Dry the plant material (e.g., bark, leaves, roots) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.[6]

  • Defatting: Extract the powdered plant material with a non-polar solvent like petroleum ether or hexane to remove fats, oils, and waxes. This can be done using a Soxhlet apparatus or by maceration. Discard the non-polar extract.[6]

  • Alkaloid Extraction (Acid-Base Extraction):

    • Moisten the defatted plant material with an alkaline solution (e.g., 10% ammonium hydroxide) to liberate the free alkaloid bases from their salt forms within the plant tissue.[6]

    • Extract the alkalized plant material with a suitable organic solvent such as chloroform, dichloromethane, or ethyl acetate. This can be performed repeatedly by maceration with stirring or using a Soxhlet apparatus.[6]

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

  • Acidic Wash: Dissolve the crude alkaloid extract in the organic solvent and wash it with a dilute aqueous acid solution (e.g., 5% sulfuric acid or hydrochloric acid). The alkaloids will form water-soluble salts and move into the aqueous phase, leaving non-basic impurities in the organic phase.[6]

  • Liberation and Re-extraction of Alkaloids:

    • Separate the aqueous acidic layer containing the alkaloid salts.

    • Make the aqueous layer alkaline by adding a base (e.g., concentrated ammonium hydroxide) until the pH is above 9. This will precipitate the free alkaloid bases.[6]

    • Extract the liberated alkaloids from the alkaline aqueous solution with an immiscible organic solvent (e.g., chloroform or dichloromethane). Repeat the extraction several times to ensure complete recovery.[6]

  • Purification:

    • Combine the organic extracts containing the free alkaloids.

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract and evaporate the solvent under reduced pressure to obtain the purified crude alkaloid mixture.

  • Further Purification (Chromatography): The crude alkaloid mixture can be further purified using chromatographic techniques such as column chromatography over silica gel or alumina, or by preparative High-Performance Liquid Chromatography (HPLC).[9][18]

Determination of Antibacterial Activity (Broth Microdilution Assay)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of quinoline alkaloids against bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12][19]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the quinoline alkaloid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve the desired concentration range.[19]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.[19]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

    • The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Assessment of Anticancer Activity (MTT Cell Viability Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of quinoline alkaloids on cancer cells.

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

  • Compound Treatment:

    • Prepare a stock solution of the quinoline alkaloid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture media.

    • Remove the old media from the wells and add the media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of action for key quinoline alkaloids.

Chloroquine_Mechanism cluster_parasite Malaria Parasite Food Vacuole cluster_drug Drug Action Heme Heme (Toxic) Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Substrate Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Accumulation leads to Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Catalyzes Chloroquine Chloroquine Chloroquine_Accumulation Accumulation in Vacuole Chloroquine->Chloroquine_Accumulation Inhibition Inhibition Chloroquine_Accumulation->Inhibition Inhibition->Heme_Polymerase

Caption: Mechanism of action of Chloroquine in the malaria parasite.

Camptothecin_Mechanism cluster_dna_replication DNA Replication & Repair cluster_drug_action Drug Action DNA Supercoiled DNA Topoisomerase_I Topoisomerase I DNA->Topoisomerase_I Binds to Cleavage_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Cleavage_Complex Creates Religation DNA Religation Cleavage_Complex->Religation Normally leads to Replication_Fork Replication Fork Cleavage_Complex->Replication_Fork Collision with Religation->DNA Reforms DSB Double-Strand Breaks Replication_Fork->DSB Causes Apoptosis Apoptosis DSB->Apoptosis Induces Camptothecin Camptothecin Stabilization Stabilization of Cleavable Complex Camptothecin->Stabilization Stabilization->Cleavage_Complex Prevents Religation

Caption: Mechanism of action of Camptothecin via Topoisomerase I inhibition.

Experimental_Workflow_MIC start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compound Prepare Serial Dilutions of Quinoline Alkaloid start->prep_compound inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual/OD600) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the MIC of a quinoline alkaloid.

References

Potential Therapeutic Targets of Foliosidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The scientific literature available up to the current date does not provide specific, experimentally validated therapeutic targets for the quinoline alkaloid foliosidine. This technical guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on the known biological activities of the broader class of quinoline alkaloids and compounds isolated from the Haplophyllum genus, where this compound is found. The information presented herein is intended for research and drug development professionals and should be considered hypothetical until validated by direct experimental evidence on this compound.

Introduction to this compound

This compound is a quinoline alkaloid that has been isolated from plants of the Haplophyllum genus. While research on this specific compound is limited, the broader class of quinoline alkaloids is known to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1] Extracts from Haplophyllum species have also demonstrated various biological effects, suggesting that their constituent compounds, including this compound, may have therapeutic potential.[2] This guide will explore the plausible therapeutic targets of this compound by examining the established mechanisms of related compounds.

Potential Therapeutic Areas and Hypothesized Targets

Based on the activities of similar alkaloids, the most promising therapeutic avenues for this compound are in anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

Hypothesized Targets:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many anti-inflammatory compounds exert their effects by inhibiting these key enzymes in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

  • Pro-inflammatory Cytokines: Inhibition of the production or signaling of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a common mechanism for anti-inflammatory agents.[3]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[3] Compounds that inhibit the activation of NF-κB can suppress the expression of numerous pro-inflammatory genes.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are also crucial in regulating the inflammatory response.

Signaling Pathway Diagram:

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation NF_κB NF-κB (p50/p65) IκBα->NF_κB Degradation releases NF_κB_active Active NF-κB (p50/p65) NF_κB->NF_κB_active Translocation Foliosidine_target1 Potential Inhibition by this compound Foliosidine_target1->IKK_complex Foliosidine_target2 Potential Inhibition by this compound Foliosidine_target2->NF_κB_active Inhibition of nuclear translocation DNA DNA NF_κB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway This compound This compound DNA_Damage DNA Damage (e.g., Topoisomerase Inhibition) This compound->DNA_Damage Bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) DNA_Damage->Bcl2_family Activation of pro-apoptotic Inhibition of anti-apoptotic Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Activation Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleavage of cellular proteins

References

Methodological & Application

Application Notes and Protocols for Evaluating the Anticonvulsant Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of novel anticonvulsant agents are critical for the development of new therapies for epilepsy, a neurological disorder affecting millions worldwide. Preclinical evaluation of investigational compounds requires robust and validated experimental protocols to determine their efficacy and potential mechanisms of action. These application notes provide a detailed framework for assessing the anticonvulsant activity of a representative novel compound, herein referred to as "Foliosidine-analog," using widely accepted animal models. The protocols outlined below are based on standard methodologies for anticonvulsant drug screening.

Data Presentation: Anticonvulsant Efficacy of this compound-analog

The anticonvulsant potential of a test compound is typically evaluated in rodent models of induced seizures. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is a model for myoclonic and absence seizures.[1][2] The efficacy of the compound is often quantified by its median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure.[3]

Table 1: Anticonvulsant Activity of this compound-analog in Mice

Experimental ModelEndpointThis compound-analog ED50 (mg/kg, i.p.)95% Confidence Interval
Maximal Electroshock (MES)Abolition of tonic hindlimb extension45.538.2 - 54.1
Subcutaneous Pentylenetetrazol (scPTZ)Absence of clonic seizures for 30 min68.759.8 - 78.9

Table 2: Neurotoxicity of this compound-analog in Mice

TestEndpointThis compound-analog TD50 (mg/kg, i.p.)95% Confidence IntervalProtective Index (PI = TD50/ED50)
Rotarod TestMotor impairment215.3198.1 - 233.8MES: 4.73
scPTZ: 3.13

Experimental Protocols

Maximal Electroshock (MES) Induced Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.[1]

Materials:

  • Male Swiss mice (20-25 g)

  • Corneal electrodes

  • Electroconvulsive shock apparatus

  • This compound-analog solution (vehicle: 0.5% carboxymethylcellulose)

  • Positive control: Phenytoin (e.g., 25 mg/kg, i.p.)

  • Vehicle control

Procedure:

  • Administer this compound-analog at various doses (e.g., 10, 30, 50, 70, 90 mg/kg) intraperitoneally (i.p.) to different groups of mice (n=8-10 per group).

  • Administer the vehicle and positive control to their respective groups.

  • After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of tonic hindlimb extension. The absence of this response is considered protection.

  • Record the number of protected animals in each group.

  • Calculate the ED50 value using a probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Induced Seizure Test

This model is used to screen compounds effective against myoclonic and absence seizures.

Materials:

  • Male Swiss mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • This compound-analog solution

  • Positive control: Ethosuximide (e.g., 150 mg/kg, i.p.)

  • Vehicle control

Procedure:

  • Administer this compound-analog at various doses (e.g., 20, 40, 60, 80, 100 mg/kg, i.p.) to different groups of mice (n=8-10 per group).

  • Administer the vehicle and positive control to their respective groups.

  • After the appropriate absorption time, administer PTZ subcutaneously.

  • Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds.

  • The absence of such seizures is considered protection.

  • Record the number of protected animals in each group.

  • Calculate the ED50 value using a probit analysis.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of the compound.

Materials:

  • Male Swiss mice (20-25 g)

  • Rotarod apparatus (e.g., rotating at 10 rpm)

  • This compound-analog solution

Procedure:

  • Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.

  • Administer this compound-analog at various doses to different groups of trained mice.

  • At the time of peak effect determined in the seizure models, place the mice on the rotarod.

  • Record the number of animals that fall off the rod within the test period.

  • Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test.

Potential Mechanisms of Action and Signaling Pathways

The anticonvulsant effects of many drugs are mediated through the modulation of neuronal excitability. The primary mechanisms include enhancement of GABAergic inhibition and reduction of glutamatergic excitation, often through actions on ion channels.[4][5][6]

Potential Signaling Pathway: Enhancement of GABAergic Neurotransmission

An increase in the inhibitory neurotransmitter GABA's activity can suppress seizures. This can be achieved by acting on the GABA-A receptor, a ligand-gated ion channel that, upon activation, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced excitability.[5]

GABAPathway Foliosidine_analog This compound-analog GABA_A_Receptor GABA-A Receptor Foliosidine_analog->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Enhances Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Potential mechanism of this compound-analog via GABA-A receptor modulation.

Potential Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

Many anticonvulsant drugs act by blocking voltage-gated sodium channels.[4][5] This action stabilizes the inactivated state of the channel, thereby reducing the ability of neurons to fire at high frequencies, a characteristic of seizure activity.

SodiumChannelPathway Foliosidine_analog This compound-analog VGSC Voltage-Gated Sodium Channel (VGSC) Foliosidine_analog->VGSC Binds to Inactivated_State Stabilization of Inactivated State VGSC->Inactivated_State Promotes Reduced_Firing Reduced Repetitive Neuronal Firing Inactivated_State->Reduced_Firing Results in Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect

Caption: Potential mechanism of this compound-analog via sodium channel modulation.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticonvulsant compound.

AnticonvulsantScreeningWorkflow cluster_0 In Vivo Screening cluster_1 Neurotoxicity Assessment cluster_2 Analysis Compound Test Compound (this compound-analog) MES_Test MES Test Compound->MES_Test scPTZ_Test scPTZ Test Compound->scPTZ_Test Rotarod Rotarod Test Compound->Rotarod ED50 Determine ED50 MES_Test->ED50 scPTZ_Test->ED50 PI Calculate Protective Index (PI) ED50->PI TD50 Determine TD50 Rotarod->TD50 TD50->PI

Caption: Workflow for preclinical anticonvulsant drug screening.

References

Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Animal Models for Studying Novel Compounds (e.g., Foliosidine) in Epilepsy Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiseizure medications (ASMs) is crucial for patients who are refractory to current treatments.[1][2][3] Preclinical evaluation in robust animal models is a critical step in the discovery and development of new ASMs.[4][5][6] These models are essential for assessing the efficacy, potency, and potential mechanisms of action of investigational compounds.

These application notes provide a comprehensive overview of commonly used animal models and detailed protocols for the initial screening and characterization of a novel investigational compound, referred to herein as "Compound X," for its potential anticonvulsant properties.

Key Animal Models in Epilepsy Research

Several well-established animal models are utilized to induce seizures and evaluate the efficacy of potential ASMs. The choice of model often depends on the specific type of seizure being investigated and the presumed mechanism of action of the compound.

  • Pentylenetetrazole (PTZ)-Induced Seizure Model: The PTZ model is a widely used primary screening tool for identifying compounds with potential efficacy against generalized seizures. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents.[7]

  • Maximal Electroshock (MES) Seizure Model: The MES test is another common model for screening potential ASMs, particularly those that may be effective against generalized tonic-clonic seizures. Seizures are induced by a brief electrical stimulus applied via corneal or ear-clip electrodes.

  • 6-Hz Psychomotor Seizure Model: This model is considered to be more relevant for identifying compounds that may be effective against therapy-resistant focal seizures.[1]

Experimental Protocols

Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To evaluate the anticonvulsant effect of Compound X on PTZ-induced seizures in mice.

Materials:

  • Male ICR mice (20-25 g)

  • Compound X

  • Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for administration

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 7 days prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Vehicle Control + Saline

    • Vehicle Control + PTZ

    • Compound X (Dose 1) + PTZ

    • Compound X (Dose 2) + PTZ

    • Compound X (Dose 3) + PTZ

    • Positive Control (e.g., Diazepam) + PTZ

  • Drug Administration: Administer Compound X or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time (e.g., 30 minutes for i.p., 60 minutes for p.o.) before PTZ injection.

  • PTZ Induction: Administer PTZ (e.g., 85 mg/kg, s.c.) to induce seizures.

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and record the following parameters for 30 minutes:

    • Latency to first seizure (seconds): Time from PTZ injection to the onset of the first clonic seizure.

    • Seizure Severity Score: Use a standardized scoring system (e.g., Racine scale).

    • Frequency of seizures: Number of distinct seizure episodes.

    • Mortality: Record the number of deaths within 24 hours.

Data Analysis:

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test). A significant increase in seizure latency and a decrease in seizure severity and frequency in the Compound X-treated groups compared to the vehicle-control group indicate potential anticonvulsant activity.

Protocol 2: Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of Compound X to prevent the spread of seizures in the MES test in rats.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • Compound X

  • Vehicle

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Animal Acclimation and Grouping: As described in Protocol 1.

  • Drug Administration: Administer Compound X or vehicle as described in Protocol 1.

  • MES Induction: At the time of peak drug effect, apply a drop of topical anesthetic to the eyes of each rat. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension (THLE). The absence of THLE is considered a protective effect.

  • ED50 Determination: Determine the median effective dose (ED50) of Compound X required to protect 50% of the animals from THLE.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of Compound X on PTZ-Induced Seizures in Mice

Treatment GroupDose (mg/kg)Latency to First Seizure (s)Seizure Severity Score (Mean ± SEM)Protection from Mortality (%)
Vehicle + Saline-No Seizures0100
Vehicle + PTZ-120.5 ± 10.24.8 ± 0.220
Compound X + PTZ10185.3 ± 15.83.5 ± 0.460
Compound X + PTZ30290.1 ± 20.1 2.1 ± 0.390
Compound X + PTZ100450.6 ± 35.4 1.2 ± 0.2100
Diazepam + PTZ5580.2 ± 40.5 0.8 ± 0.1100

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + PTZ group.

Table 2: Protective Effect of Compound X in the MES Seizure Model in Rats

Treatment GroupDose (mg/kg)Number of Animals Protected from THLE% Protection
Vehicle-0/100
Compound X102/1020
Compound X306/1060
Compound X1009/1090
Phenytoin3010/10100

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for Compound X

The mechanism of action of many antiepileptic drugs involves the modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation.[8][9] The following diagram illustrates a hypothetical signaling pathway through which Compound X might exert its anticonvulsant effects by enhancing GABAergic neurotransmission.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_receptor GABA-A Receptor GABA_release->GABA_receptor Binds to GAT1 GAT-1 Transporter CompoundX_pre Compound X CompoundX_pre->GAT1 Inhibits Cl_channel Cl- Channel GABA_receptor->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Hypothetical mechanism of Compound X.
Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticonvulsant compound.

G A Compound Synthesis and Characterization B Primary Screening (e.g., PTZ, MES models) A->B C Dose-Response Studies (ED50 Determination) B->C D Pharmacokinetic Studies (ADME) C->D E Secondary Screening (e.g., 6-Hz model, kindling models) C->E F Mechanism of Action Studies (e.g., Electrophysiology, Neurochemistry) D->F E->F G Toxicity and Safety Pharmacology F->G H Lead Optimization G->H I Preclinical Candidate Selection H->I

Preclinical drug discovery workflow.

Conclusion

The preclinical evaluation of novel compounds like "Compound X" in well-validated animal models of epilepsy is a fundamental step in the development of new therapies. The protocols and data presentation formats outlined in these application notes provide a standardized framework for conducting and reporting these critical studies. A systematic approach, beginning with primary screening in models like the PTZ and MES tests, followed by more specialized secondary screening and mechanistic studies, is essential for identifying and characterizing promising new anticonvulsant agents.

References

Application Notes and Protocols for In Vitro Cardiotoxicity Assessment of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cell Lines and Assays for Cardiotoxicity Studies of Novel Compounds, such as Foliosidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiotoxicity is a primary reason for drug withdrawal and failure during development. Early and reliable assessment of a compound's potential to cause cardiac damage is therefore crucial. This document provides a comprehensive guide for the in vitro evaluation of the cardiotoxic potential of novel or uncharacterized compounds, using "this compound" as a representative example. The presented protocols and cell line recommendations are designed to enable researchers to conduct robust initial screenings and subsequent mechanistic studies.

The workflow begins with the selection of appropriate cardiac cell models, followed by a tier of assays to measure cytotoxicity, apoptosis, and oxidative stress—key indicators of cardiac damage.

Recommended Cell Lines for Cardiotoxicity Studies

The choice of cell line is critical for the relevance and translatability of in vitro cardiotoxicity data. Below is a comparison of commonly used cell lines for this purpose.

FeatureH9c2AC16Human iPSC-derived Cardiomyocytes (hiPSC-CMs)
Origin Rat heart ventricle myoblastsHuman adult ventricular cardiomyocytes fused with SV40-transformed fibroblasts.[1][2]Reprogrammed human somatic cells differentiated into cardiomyocytes.[3]
Cell Type Embryonic cardiomyocyte precursorProliferating human cardiomyocyte-like cell line.[1]Functional human cardiomyocytes (atrial or ventricular).[3]
Advantages - Robust and easy to culture- Well-characterized for cardiotoxicity studies with a large body of literature[4]- Cost-effective- Human origin[1]- Expresses some cardiac-specific markers[1][2]- Good for initial cytotoxicity screening- Human origin and patient-specific models are possible- Exhibit spontaneous contractions and electrophysiological properties similar to native cardiomyocytes[3]- High physiological relevance
Limitations - Rodent origin, may not fully recapitulate human cardiac physiology- Immortalized cell line, differences from primary cardiomyocytes- Do not beat spontaneously- Immortalized and genetically modified[1]- Do not contract spontaneously[5]- May not fully represent the phenotype of adult primary cardiomyocytes- High cost and complex culture requirements- Can be functionally immature compared to adult cardiomyocytes- Batch-to-batch variability
Recommended Use - Initial high-throughput screening for cytotoxicity and apoptosis- Mechanistic studies on oxidative stress and mitochondrial function- Initial screening in a human cell line- Studies where a human-derived, non-beating cardiomyocyte model is sufficient- Gold standard for predicting clinical cardiotoxicity- Electrophysiology and contractility studies- Investigation of patient-specific cardiotoxic responses

Experimental Workflow for Cardiotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cardiotoxicity of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Characterization (Optional) A Compound Treatment (e.g., this compound) on H9c2 or AC16 cells B Cell Viability Assay (MTT Assay) A->B Dose-response C Apoptosis Assay (Caspase-3/7 Activity) B->C D Oxidative Stress Assay (ROS Measurement) B->D E Validation in hiPSC-CMs C->E G Data Analysis and Risk Assessment C->G D->E D->G F Functional Assays (e.g., MEA, Contractility) E->F F->G

Experimental workflow for in vitro cardiotoxicity assessment.

Experimental Protocols

Cell Culture and Maintenance

a. H9c2 Cells:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA). Resuspend in fresh medium and re-plate at a 1:3 to 1:6 ratio.

b. AC16 Cells:

  • Culture Medium: DMEM/F12 medium supplemented with 12.5% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Follow standard subculture procedures as for H9c2 cells.

c. hiPSC-CMs:

  • Follow the specific manufacturer's or provider's protocol for thawing, plating, and maintenance, as these can vary significantly. These cells often require specialized media and coating of culture vessels.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-3/7 assay kit (fluorescent or luminescent)

  • 96-well, opaque-walled plates

  • Plate reader with fluorescence or luminescence detection capabilities

Protocol:

  • Seed cells in a 96-well opaque-walled plate and treat with the test compound as described for the MTT assay.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the caspase-3/7 reagent according to the kit manufacturer's instructions.

  • Add the caspase-3/7 reagent to each well.

  • Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.

  • Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or luminescence using a plate reader.

  • Express the results as the fold change in caspase activity relative to the untreated control.

Oxidative Stress Assessment: Intracellular ROS Measurement

This protocol uses a cell-permeable dye that fluoresces upon oxidation by reactive oxygen species (ROS).

Materials:

  • ROS detection reagent (e.g., DCFH-DA)

  • 96-well plates (black, clear bottom for microscopy)

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Seed cells and treat with the test compound as previously described. It is advisable to include a positive control (e.g., H₂O₂).

  • Towards the end of the treatment period, prepare the ROS detection reagent working solution in a suitable buffer (e.g., PBS or HBSS) according to the manufacturer's instructions.

  • Remove the treatment medium and wash the cells gently with buffer.

  • Add the ROS detection reagent working solution to each well and incubate at 37°C for 30-60 minutes, protected from light.

  • Wash the cells to remove excess dye.

  • Add buffer to each well and measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 485/535 nm for DCFH-DA).

  • Results can be expressed as the fold change in fluorescence relative to the untreated control.

Signaling Pathway in Drug-Induced Cardiotoxicity

A common mechanism of drug-induced cardiotoxicity involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis. The anthracycline antibiotic doxorubicin is a well-studied example of a cardiotoxic drug that acts through these pathways.[4][9][10][11] Investigating the modulation of these pathways can provide mechanistic insights into a novel compound's cardiotoxicity.

G Dox Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) Dox->ROS DNA DNA Damage Dox->DNA Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC p53 ↑ p53 Activation DNA->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified Doxorubicin-induced cardiotoxicity pathway.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Example Data for Cell Viability (MTT Assay)

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
198.1 ± 4.8
1085.3 ± 6.1
5052.7 ± 5.5
10021.4 ± 3.9

Table 2: Example Data for Apoptosis (Caspase-3/7 Assay)

Compound Concentration (µM)Fold Change in Caspase Activity (Mean ± SD)
0 (Control)1.0 ± 0.1
101.2 ± 0.2
502.5 ± 0.3
1004.8 ± 0.5

Table 3: Example Data for Oxidative Stress (ROS Assay)

Compound Concentration (µM)Fold Change in ROS Levels (Mean ± SD)
0 (Control)1.0 ± 0.1
101.5 ± 0.2
503.2 ± 0.4
1006.1 ± 0.7

Conclusion

The protocols and cell models described provide a robust framework for the initial assessment of the cardiotoxic potential of novel compounds. A tiered approach, starting with screening in robust cell lines like H9c2 or AC16 and progressing to more physiologically relevant models such as hiPSC-CMs for promising or concerning compounds, allows for an efficient and data-driven evaluation of cardiac safety. These in vitro assays, when used in combination, can provide valuable insights into the mechanisms of potential cardiotoxicity, guiding safer drug development.

References

Quantitative Analysis of Foliosidine: Detailed Application Notes and Protocols for HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Comprehensive application notes and detailed protocols for the quantitative analysis of foliosidine, a quinoline alkaloid of significant interest in phytochemical and pharmacological research, are now available for researchers, scientists, and professionals in drug development. These guidelines provide robust High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the accurate quantification of this compound in plant extracts and other matrices.

This compound, identified as 7-isopentenyloxy-gamma-fagarine, is a natural compound isolated from plants of the Haplophyllum genus. Its potential biological activities necessitate reliable and validated analytical methods for its quantification to support research in pharmacokinetics, quality control of herbal products, and drug discovery.

HPLC-UV Method for Quantification of this compound

This application note describes a reversed-phase HPLC method coupled with UV detection for the routine quantification of this compound. This method is suitable for quality control applications where high precision and accuracy are required.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Plant Material: Dried and powdered plant material (e.g., aerial parts of Haplophyllum foliosum) is extracted with methanol using ultrasonication or maceration.

  • Extraction: A 1 g sample of the powdered material is extracted with 20 mL of methanol for 30 minutes in an ultrasonic bath. The process is repeated three times.

  • Filtration: The combined methanolic extracts are filtered through a 0.45 µm syringe filter prior to HPLC injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: Re-equilibration to 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Calibration and Quantification:

  • A stock solution of purified this compound is prepared in methanol.

  • A series of calibration standards are prepared by serial dilution of the stock solution.

  • A calibration curve is constructed by plotting the peak area against the concentration of this compound.

Quantitative Data Summary: HPLC-UV Method
ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%

LC-MS/MS Method for High-Sensitivity Quantification of this compound

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or analysis of trace amounts in complex biological matrices, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar quinoline alkaloid not present in the sample).

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B (hold)

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: Re-equilibration to 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

  • MRM Transitions (Hypothetical for this compound, C18H19NO4, MW: 313.35):

    • Precursor Ion (Q1): m/z 314.1

    • Product Ions (Q3): A quantifying and a qualifying ion would be determined by direct infusion of a this compound standard. Plausible fragments could arise from the loss of the isopentenyl group.

Quantitative Data Summary: LC-MS/MS Method
ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95.7 - 104.5%
Precision (% RSD)< 5.0%

Visualizing the Experimental Workflow

To aid in the understanding of the analytical process, the following diagrams illustrate the key steps in the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plant Plant Material extract Methanolic Extraction plant->extract filter Filtration (0.45 µm) extract->filter hplc HPLC Separation (C18 Column) filter->hplc Inject uv UV Detection (254 nm) hplc->uv chrom Chromatogram uv->chrom quant Quantification chrom->quant

HPLC-UV Experimental Workflow for this compound Quantification.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip cent Centrifugation precip->cent evap Evaporation cent->evap Supernatant recon Reconstitution evap->recon lc UPLC Separation (C18 Column) recon->lc Inject ms Tandem MS Detection (ESI+, MRM) lc->ms mrm_chrom MRM Chromatogram ms->mrm_chrom quant_ms Quantification mrm_chrom->quant_ms

LC-MS/MS Experimental Workflow for this compound Quantification.

These detailed methods and protocols provide a solid foundation for the accurate and reliable quantification of this compound, empowering further research into its therapeutic potential and ensuring the quality and consistency of products containing this compound.

Application Notes and Protocols for Foliosidine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of October 2025, publicly available scientific literature lacks specific studies detailing the administration of Foliosidine in rodent models. While the chemical identity and potential biological activities of this compound are documented, comprehensive preclinical data, including pharmacokinetic profiles, toxicity assessments, and efficacy studies in animals, are not available. The following information has been compiled from existing chemical and phytochemical data and provides a general framework for the initial investigation of a novel compound in rodent models, adapted for the known characteristics of this compound.

Introduction to this compound

This compound is a naturally occurring quinoline alkaloid identified in the plant Haplophyllum griffithianum. Its chemical structure and properties are cataloged in databases such as PubChem. Preliminary information from chemical suppliers suggests potential biological activities, including anticonvulsant, hypothermic, and antiarrhythmic effects. However, these properties have not been substantiated through rigorous preclinical research in animal models.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₆H₂₁NO₅
Molecular Weight 307.34 g/mol
IUPAC Name 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one
CAS Number 21300-44-7

Proposed Experimental Protocols for Initial Rodent Studies

The following protocols are generalized guidelines for researchers initiating studies with a novel alkaloid like this compound. These are not based on existing this compound-specific studies but on standard pharmacological and toxicological testing procedures.

Acute Toxicity Assessment (Dose-Range Finding)

An acute toxicity study is essential to determine the median lethal dose (LD50) and to identify the maximum tolerated dose (MTD). This information is critical for designing subsequent sub-chronic and efficacy studies.

Animal Model:

  • Species: Sprague-Dawley rats or C57BL/6 mice.

  • Sex: Equal numbers of males and females.

  • Age: 6-8 weeks.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline). The vehicle's choice will depend on the solubility of the purified compound.

  • Dosing: Administer single doses of this compound via oral gavage (PO) or intraperitoneal injection (IP). Start with a wide range of doses (e.g., 10, 100, 500, 1000, 2000 mg/kg).

  • Observation: Monitor animals continuously for the first 4 hours post-administration and then at regular intervals for 14 days.

  • Parameters to Monitor:

    • Mortality.

    • Clinical signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions).

    • Body weight changes.

    • Food and water intake.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.

Workflow for Acute Toxicity Study:

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation (14 Days) cluster_analysis Analysis A Select Animal Model (Rats/Mice) B Prepare this compound in Vehicle A->B C Administer Single Dose (PO or IP) B->C D Monitor for Mortality and Clinical Signs C->D E Record Body Weight and Food/Water Intake C->E F Determine LD50/MTD D->F E->F G Perform Gross Necropsy F->G

Workflow for an acute toxicity study of this compound.
Preliminary Pharmacokinetic (PK) Profiling

A preliminary PK study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Animal Model:

  • Species: Cannulated Sprague-Dawley rats.

  • Sex: Male.

  • Age: 8-10 weeks.

Protocol:

  • Dosing: Administer a single dose of this compound intravenously (IV) and orally (PO) to different groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the cannula.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Efficacy Study: Anticonvulsant Activity

Based on the suggested properties, an initial efficacy study could investigate the anticonvulsant effects of this compound.

Animal Model:

  • Species: ICR mice.

  • Sex: Male.

  • Age: 6-8 weeks.

Protocol:

  • Dosing: Administer this compound or vehicle at doses below the MTD, determined from the acute toxicity study.

  • Seizure Induction: After a predetermined pretreatment time (based on PK data, e.g., 30-60 minutes), induce seizures using a chemical convulsant (e.g., pentylenetetrazole, PTZ) or maximal electroshock (MES).

  • Observation: Record the latency to and duration of seizures. For the MES test, observe the presence or absence of the tonic hindlimb extension.

  • Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups.

Signaling Pathway Hypothesis (General for Anticonvulsants):

Many anticonvulsant drugs act by modulating synaptic transmission. A common mechanism involves the enhancement of GABAergic inhibition or the reduction of glutamatergic excitation.

G cluster_pathway Potential Anticonvulsant Mechanism This compound This compound GABA_R GABA-A Receptor This compound->GABA_R Potentiates Glutamate_R Glutamate Receptor (e.g., NMDA) This compound->Glutamate_R Inhibits Neuronal_Inhibition Increased Neuronal Inhibition GABA_R->Neuronal_Inhibition Neuronal_Excitation Decreased Neuronal Excitation Glutamate_R->Neuronal_Excitation Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Neuronal_Excitation->Anticonvulsant_Effect

Hypothesized signaling pathways for anticonvulsant activity.

Data Presentation

All quantitative data from the proposed studies should be summarized in tables for clear comparison between treatment groups.

Example Table for Acute Toxicity Study:

Dose (mg/kg)RouteN (Male/Female)MortalityClinical Signs
VehiclePO5/50/10None observed
100PO5/50/10None observed
500PO5/51/10Sedation, ataxia
1000PO5/54/10Severe sedation, convulsions
2000PO5/510/10Rapid onset of convulsions

Example Table for Anticonvulsant Efficacy Study (PTZ Model):

TreatmentDose (mg/kg)NSeizure Latency (s)Seizure Duration (s)
Vehicle-10Mean ± SEMMean ± SEM
This compound1010Mean ± SEMMean ± SEM
This compound3010Mean ± SEMMean ± SEM
This compound10010Mean ± SEMMean ± SEM

Conclusion and Future Directions

The provided protocols and notes serve as a foundational guide for initiating research on this compound in rodent models. Due to the current lack of specific data, all experimental plans should be developed with a primary focus on safety and dose-finding, followed by systematic evaluation of its purported biological activities. Future research should aim to publish these foundational studies to enable further development and understanding of this compound's therapeutic potential.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Isolation of Foliosidine from Plant Material

This document provides a detailed protocol for the isolation of this compound, a furoquinoline alkaloid, from plant sources. The methodology is compiled from established phytochemical extraction techniques and specific findings related to this compound and other furoquinoline alkaloids.

Introduction

This compound is a naturally occurring furoquinoline alkaloid found in various plant species, including Rauvolfia vomitoria and Haplophyllum foliosum. Alkaloids of this class have garnered interest for their potential pharmacological activities. The isolation and purification of this compound are essential for further investigation into its biological properties and for drug development purposes. This protocol outlines a general yet detailed procedure for its extraction and purification from plant material.

Quantitative Data Summary

The yield of this compound can vary significantly based on the plant source, geographical location, and the extraction method employed. The following table summarizes reported quantitative data for the isolation of this compound.

Plant SourcePlant PartExtraction MethodPurification MethodYield (%)PurityReference
Rauvolfia vomitoriaDried LeavesMaceration with ethanolAcid-base extraction, Silica gel column chromatography0.001%Not Specified

Experimental Protocol: Isolation of this compound

This protocol is divided into three main stages: extraction, preliminary purification, and chromatographic separation.

Stage 1: Extraction of Crude Alkaloids
  • Plant Material Preparation:

    • Collect fresh leaves of the source plant (e.g., Rauvolfia vomitoria).

    • Air-dry the leaves in the shade for 7-10 days or until brittle.

    • Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Solvent Extraction (Maceration):

    • Weigh the powdered plant material.

    • Place the powder in a large container with a lid.

    • Add 95% ethanol to the container, ensuring the plant material is fully submerged (a general ratio is 1:10 w/v, e.g., 100 g of powder in 1 L of ethanol).

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.

    • After 72 hours, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanolic extract.

Stage 2: Preliminary Purification (Acid-Base Extraction)
  • Acidification:

    • Dissolve the crude ethanolic extract in 5% hydrochloric acid (HCl).

    • Filter the acidic solution to remove any non-alkaloidal, neutral, and acidic components.

  • Basification and Extraction:

    • Make the acidic solution alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide (NH₄OH).

    • Transfer the alkaline solution to a separatory funnel.

    • Extract the liberated alkaloids with dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) by shaking vigorously. Perform the extraction three times with fresh solvent.

    • Pool the organic layers.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude alkaloid fraction.

Stage 3: Chromatographic Separation
  • Column Chromatography:

    • Prepare a slurry of silica gel (60-120 mesh) in chloroform.

    • Pack a glass column with the slurry.

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform.

    • Adsorb the dissolved sample onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. Start with pure chloroform and gradually increase the polarity by adding methanol. A common gradient is from 100% chloroform to a chloroform-methanol mixture (e.g., 9:1 v/v).

    • Collect fractions of equal volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using thin-layer chromatography (TLC) on silica gel plates with a suitable solvent system (e.g., chloroform:methanol, 95:5).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by using Dragendorff's reagent for alkaloids.

    • Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar TLC profiles.

  • Final Purification (Optional):

    • If the combined fractions are not sufficiently pure, they can be subjected to further chromatographic purification, such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

Visualizations

G cluster_extraction Extraction cluster_purification Preliminary Purification cluster_chromatography Chromatographic Separation plant_material Powdered Plant Material maceration Maceration with Ethanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 acidification Acidification (5% HCl) concentration1->acidification basification Basification (NH4OH) acidification->basification solvent_extraction Solvent Extraction (CHCl3) basification->solvent_extraction concentration2 Concentration solvent_extraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling pure_this compound Pure this compound pooling->pure_this compound

Caption: Workflow for the isolation of this compound.

G start Crude Alkaloid Fraction column_chromatography Column Chromatography (Silica Gel) start->column_chromatography elution Gradient Elution (Chloroform -> Chloroform:Methanol) column_chromatography->elution fraction_collection Collect Fractions elution->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc decision Fractions contain This compound? tlc->decision decision->fraction_collection No pool Pool Positive Fractions decision->pool Yes rechromatograph Re-chromatograph Impure Fractions pool->rechromatograph end Isolated this compound pool->end rechromatograph->column_chromatography

Caption: Logical steps in the purification process.

Spectroscopic Analysis of Foliosidine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the spectroscopic analysis of foliosidine, a quinoline alkaloid with potential therapeutic applications. The following application notes and protocols are designed to facilitate the accurate identification and characterization of this compound samples using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound (C₁₆H₂₁NO₅) is a natural product isolated from plants of the Haplophyllum genus, such as Haplophyllum aegyptiacum. Its structural elucidation and subsequent analysis rely heavily on modern spectroscopic techniques. These methods provide precise information about the molecular structure, connectivity, and fragmentation of the compound, which is crucial for quality control, metabolism studies, and further drug development.

Application Notes

These notes provide an overview of the application of NMR and MS for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key features in the ¹H NMR spectrum of this compound include signals corresponding to aromatic protons, methoxy groups, and the aliphatic side chain.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic). The ¹³C NMR spectrum of this compound shows distinct signals for the quinoline core, the methoxy group, and the carbons of the dihydroxy-3-methylbutoxy side chain.

  • 2D NMR Techniques: For complex molecules like this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

  • Molecular Ion Peak: The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight, confirming the compound's identity.

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. Common fragmentation pathways for quinoline alkaloids involve cleavages in the side chains and rearrangements of the heterocyclic core.

Quantitative Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data is critical for the identification and verification of this compound samples.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.18s
57.82dd8.0, 1.5
67.20t8.0
77.50dd8.0, 1.5
N-CH₃3.75s
4-OCH₃4.00s
1'4.20m
2'4.05m
2'-OH3.80br s
3'-OH2.95br s
4'1.40s
4'1.35s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
2164.5
399.8
4164.2
4a115.5
5126.5
6122.0
7123.5
8145.0
8a140.0
N-CH₃29.5
4-OCH₃56.0
1'70.0
2'78.5
3'72.5
4'26.0
5'25.5

Experimental Protocols

The following are detailed protocols for the NMR and MS analysis of this compound samples.

Protocol 1: NMR Spectroscopic Analysis

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of a this compound sample for structural confirmation.

Materials:

  • This compound sample (approximately 5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the purified this compound sample. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS signal.

  • ¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). b. Use a standard single-pulse experiment. c. Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (e.g., 2-5 seconds) to ensure full relaxation of protons.

  • ¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C channel. b. Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm). c. Use a proton-decoupled pulse sequence (e.g., zgpg30). d. Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. e. Set the relaxation delay (e.g., 2 seconds).

  • Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum. d. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Protocol 2: Mass Spectrometric Analysis

Objective: To determine the molecular weight and fragmentation pattern of a this compound sample.

Materials:

  • This compound sample

  • Methanol or acetonitrile (HPLC grade)

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: a. Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in methanol or acetonitrile.

  • Instrument Setup: a. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. b. Set the ESI source to positive ion mode. c. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for optimal signal intensity of the analyte.

  • Data Acquisition: a. Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). b. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500). c. For fragmentation analysis, perform tandem MS (MS/MS) experiments. Select the molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate fragment ions.

  • Data Analysis: a. Identify the m/z value of the molecular ion peak and compare it with the calculated exact mass of this compound. b. Analyze the MS/MS spectra to identify the major fragment ions. c. Propose fragmentation pathways consistent with the observed fragment ions to confirm the structure of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and a potential signaling pathway that could be investigated for this compound based on the known activities of related quinoline alkaloids.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing This compound Sample This compound Sample Dissolution in Deuterated Solvent (NMR) Dissolution in Deuterated Solvent (NMR) This compound Sample->Dissolution in Deuterated Solvent (NMR) Dilution in Volatile Solvent (MS) Dilution in Volatile Solvent (MS) This compound Sample->Dilution in Volatile Solvent (MS) NMR Spectrometer NMR Spectrometer Dissolution in Deuterated Solvent (NMR)->NMR Spectrometer Mass Spectrometer Mass Spectrometer Dilution in Volatile Solvent (MS)->Mass Spectrometer 1D & 2D NMR Spectra 1D & 2D NMR Spectra NMR Spectrometer->1D & 2D NMR Spectra MS & MS/MS Spectra MS & MS/MS Spectra Mass Spectrometer->MS & MS/MS Spectra Structure Elucidation Structure Elucidation 1D & 2D NMR Spectra->Structure Elucidation MS & MS/MS Spectra->Structure Elucidation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

signaling_pathway This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Cellular Uptake Topoisomerase I Topoisomerase I Cell Membrane->Topoisomerase I Inhibition DNA Replication/Transcription DNA Replication/Transcription Topoisomerase I->DNA Replication/Transcription Disruption Apoptosis Apoptosis DNA Replication/Transcription->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Replication/Transcription->Cell Cycle Arrest

Caption: Postulated signaling pathway for this compound's cytotoxic effects.

Application Note: Determination of the Dose-Response Curve for Foliosidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for determining the dose-response curve of the novel compound, foliosidine. Understanding the dose-response relationship is a critical step in drug discovery and development, as it provides essential information about the potency and efficacy of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve, indicating the concentration of a drug that is required for 50% inhibition in vitro. This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, as an indicator of cell viability.

Experimental Protocols

Materials and Reagents

  • This compound (or other test compound)

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol for MTT Assay

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells in medium).

    • After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[1]

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Collection:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

Data Analysis

  • Calculate Percentage Viability:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percentage of cell viability against the corresponding concentrations of this compound.

    • The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined from the resulting sigmoidal dose-response curve.[2]

Data Presentation

The following table structure should be used to summarize the quantitative data obtained from the dose-response experiment.

This compound Concentration (µM)Replicate 1 Absorbance (570 nm)Replicate 2 Absorbance (570 nm)Replicate 3 Absorbance (570 nm)Average Absorbance% Cell Viability
0 (Control)100
0.1
1
10
50
100
250
500

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the dose-response curve of this compound using an MTT assay.

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Cleavage Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: A hypothetical intrinsic apoptosis signaling pathway that could be induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Foliosidine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Foliosidine is a quinolinone alkaloid of research interest. Currently, there is limited publicly available data on its stability in aqueous solutions. This technical support guide is intended to provide general guidance and best practices for researchers to design and conduct their own stability studies for this compound or other similar research compounds. The protocols and examples provided are for illustrative purposes and should be adapted to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method and why is it crucial for my experiments?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[1] For your this compound experiments, using a SIM, typically an HPLC method, is essential to ensure that you are quantifying the intact compound and not its breakdown products, which could lead to inaccurate results and misinterpretation of your findings.[1]

Q2: What are forced degradation studies and what is their purpose?

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH values, oxidation, and photolysis.[2][3][4] The main goals of these studies are to:

  • Identify potential degradation products.

  • Elucidate the degradation pathways of the molecule.[3][4][5]

  • Establish the intrinsic stability of the compound.

  • Validate the stability-indicating power of your analytical methods by ensuring the method can separate the parent compound from its degradation products.[3][5]

Q3: What are the key factors that can influence the stability of this compound in an aqueous solution?

Several environmental factors can affect the stability of a compound in an aqueous solution.[2] For a quinolinone alkaloid like this compound, you should consider:

  • pH: The susceptibility to hydrolysis can be highly dependent on the pH of the solution.[2]

  • Temperature: Higher temperatures typically accelerate degradation reactions.[4]

  • Light: Exposure to UV or visible light can cause photolytic degradation.[2][4] Photostability testing is a key part of stability assessment.[6]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.[2][4]

  • Moisture: For solid forms, humidity can be a critical factor, and for aqueous solutions, water can act as a reactant in hydrolysis.[2]

Q4: What are the standard storage conditions I should consider for my stability studies?

The International Council for Harmonisation (ICH) provides guidelines for stability testing.[2][7] For early-stage research, it is good practice to assess stability under a range of conditions. A typical study might include:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[3]

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.[3]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[3]

  • Refrigerated: 5°C ± 3°C.

  • Frozen: -20°C ± 5°C.

Q5: How do I select an appropriate analytical method for my stability study?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for stability studies of small molecules due to its ability to separate and quantify the parent compound and its degradation products.[1][8][9] When developing an HPLC method for this compound, you should:

  • Select a column and mobile phase that provide good resolution between this compound and any potential degradation products.

  • Choose a detection wavelength where this compound has strong absorbance.

  • Validate the method for parameters such as specificity, linearity, accuracy, and precision.[10]

Experimental Protocols

Protocol: Preliminary Assessment of this compound Stability in Aqueous Buffers

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values and temperatures over a set period.

Materials and Equipment:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (pH 7.4)

  • Acetate buffer (pH 4.0)

  • Glycine buffer (pH 9.0)

  • DMSO (for stock solution)

  • HPLC system with UV detector

  • pH meter

  • Incubators/water baths set at 4°C, 25°C, and 40°C

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Test Solution Preparation:

    • For each pH condition (4.0, 7.4, and 9.0), dilute the this compound stock solution with the respective buffer to a final concentration of 10 µg/mL. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on stability.

    • Prepare enough volume of each test solution to allow for sampling at all time points.

  • Incubation:

    • Aliquot the test solutions into sealed, labeled vials.

    • Place the vials in the respective temperature-controlled environments (4°C, 25°C, and 40°C). Protect samples from light if photostability is not the primary focus of this specific test.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

    • Immediately quench any further degradation by diluting the sample in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

  • Sample Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • The concentration of this compound at time 0 is considered 100%.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of this compound remaining versus time for each condition.

Data Presentation

Use the following table to organize your experimental data for easy comparison.

Condition Time (hours) Replicate 1 (% Remaining) Replicate 2 (% Remaining) Replicate 3 (% Remaining) Average (% Remaining) Observations (e.g., color change, precipitation)
pH 4.0, 4°C0100100100100Clear solution
24
48
72
pH 7.4, 25°C0100100100100Clear solution
24
48
72
pH 9.0, 40°C0100100100100Clear solution
24
48
72

Troubleshooting Guide

Q: My compound is precipitating in the buffer solution. What should I do? A: Precipitation suggests that the solubility of this compound is limited in that specific buffer or at that concentration. You can try:

  • Lowering the initial concentration of this compound.

  • Adding a small percentage of a co-solvent (e.g., ethanol, propylene glycol), but be aware that this may influence the degradation kinetics.

  • Checking the pH of the solution after adding the compound, as the compound itself might alter the pH and affect its solubility.

Q: I am observing multiple small, new peaks in my chromatogram. How should I interpret this? A: The appearance of new peaks is indicative of degradation.

  • If you have a stability-indicating method, these are likely degradation products.

  • If you see many small peaks, it could suggest a complex degradation pathway with multiple products.

  • It is important to perform a mass balance calculation. The sum of the peak areas of the remaining parent compound and all degradation products should ideally be close to the initial peak area of the parent compound.

Q: The concentration of my compound is not changing over time. Does this confirm its stability? A: While this is a good indication, it doesn't definitively prove stability under all conditions. Consider the following:

  • The duration of your study may not have been long enough to observe significant degradation.

  • Your analytical method might not be stability-indicating, meaning a degradation product could be co-eluting with the parent peak, masking the degradation.

  • The compound might be stable under the tested conditions but could degrade under others (e.g., in the presence of light or an oxidizing agent).

Q: My stability results are not reproducible. What are some potential causes? A: Lack of reproducibility can stem from several sources:

  • Analytical Method Variability: Inconsistent sample preparation, injection volume, or integration of peaks.

  • Inconsistent Storage Conditions: Fluctuations in temperature or humidity in your storage chambers.

  • Sample Handling: Differences in the time samples are left at room temperature before analysis.

  • Inhomogeneous Solutions: If the compound is not fully dissolved, it can lead to variable concentrations in the aliquots.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) test_sol Prepare Test Solutions (this compound in Buffers) stock->test_sol buffers Prepare Aqueous Buffers (e.g., pH 4, 7, 9) buffers->test_sol incubate Incubate at Different Conditions (Temp: 4°C, 25°C, 40°C) test_sol->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sampling quench Quench Degradation sampling->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Experimental workflow for assessing the aqueous stability of a research compound.

hypothetical_degradation cluster_pathways Hypothetical Degradation Pathways This compound This compound (Quinolinone Alkaloid) hydrolysis Hydrolysis Product (e.g., demethylation) This compound->hydrolysis Acid/Base Catalysis oxidation Oxidation Product (e.g., N-oxide or hydroxylated ring) This compound->oxidation Oxidizing Agent (e.g., H2O2) photodegradation Photodegradation Product (e.g., ring cleavage) This compound->photodegradation UV/Vis Light

Caption: Hypothetical degradation pathways for a quinolinone alkaloid like this compound.

References

Technical Support Center: Foliosidine Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Foliosidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during biological assays involving this quinoline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

This compound, a quinoline alkaloid, has demonstrated a range of biological activities, primarily centered on its anticonvulsant, anti-inflammatory, and cytotoxic properties.[1] As a result, it is often investigated in assays related to neuroscience, inflammation, and oncology.

Q2: I am observing inconsistent results in my fluorescence-based assay with this compound. What could be the cause?

Inconsistencies in fluorescence-based assays are a common issue when working with natural products like this compound. Quinoline alkaloids, the class of compounds this compound belongs to, are known to interfere with fluorescent signals. This can manifest in two primary ways:

  • Autofluorescence: The this compound molecule itself may fluoresce at the excitation and/or emission wavelengths of your assay's fluorophore, leading to artificially high readings.

  • Fluorescence Quenching: this compound may absorb the light emitted by the fluorophore, leading to a decrease in the detected signal and potentially masking a true positive result.[1][2][3][4][5]

Troubleshooting Tip: Always run a control experiment with this compound alone (without the assay reagents) to measure its intrinsic fluorescence. To check for quenching, you can perform the assay with a known fluorescent standard in the presence and absence of this compound.

Q3: My luciferase reporter assay is showing inhibition, but I'm not sure if it's a real effect on my target pathway. How can I be certain?

Luciferase-based assays are susceptible to interference from compounds that directly inhibit the luciferase enzyme.[6] This can lead to a false-positive result, where you observe a decrease in luminescence that is not due to the intended biological mechanism (e.g., inhibition of a transcription factor).

Troubleshooting Tip: To rule out direct inhibition of luciferase, perform a cell-free luciferase assay. In this control experiment, you will mix recombinant luciferase enzyme with its substrate and this compound. If you still observe a decrease in luminescence, it is likely that this compound is directly inhibiting the enzyme.

Q4: I am seeing cytotoxicity in my cell-based assay, but I want to study a different biological effect. How can I manage this?

This compound has been reported to have cytotoxic effects.[7] If you are investigating another activity, such as its anti-inflammatory properties, it is crucial to differentiate between a specific biological effect and a general cytotoxic response.

Troubleshooting Tip: Always perform a cytotoxicity assay, such as an MTT or LDH release assay, in parallel with your primary functional assay. This will allow you to determine the concentration range at which this compound is cytotoxic to your specific cell line. For your functional assays, use concentrations of this compound that are below the cytotoxic threshold.

Troubleshooting Guides by Assay Type

Anticonvulsant Activity Assays

This compound's anticonvulsant properties are thought to be mediated through its interaction with GABAergic and glutamatergic systems.[1]

Issue: High variability in electrophysiology recordings.

  • Possible Cause: Instability of the patch-clamp setup or variability in cell health.

  • Troubleshooting:

    • Ensure a stable recording environment with minimal electrical noise and vibration.

    • Use healthy, viable cells for each experiment.

    • Allow for a stable baseline recording before applying this compound.

Issue: No observable effect on seizure-like activity in in-vitro models.

  • Possible Cause: The concentration of this compound may be too low, or the chosen model may not be sensitive to its mechanism of action.

  • Troubleshooting:

    • Perform a dose-response study to determine the optimal concentration.

    • Consider using different in-vitro seizure models (e.g., pentylenetetrazol-induced seizures).

Anti-inflammatory Activity Assays

This compound's anti-inflammatory effects are likely linked to the inhibition of pathways such as NF-κB.

Issue: High background signal in NF-κB reporter assays.

  • Possible Cause: High basal NF-κB activity in the cell line or issues with the reporter construct.

  • Troubleshooting:

    • Optimize cell seeding density and stimulation conditions (e.g., concentration of TNF-α or LPS).[8][9]

    • Ensure the purity and integrity of the reporter plasmid.

Issue: Results from cytokine ELISAs do not correlate with reporter assay data.

  • Possible Cause: this compound may be interfering with the ELISA itself, or it may be affecting cytokine production at a post-transcriptional level.

  • Troubleshooting:

    • Perform a spike-and-recovery experiment to check for ELISA interference. Add a known amount of the cytokine to a well containing this compound and compare the reading to a control well.

    • Investigate post-transcriptional regulation by measuring cytokine mRNA levels using qPCR.

Cytotoxicity Assays

The cytotoxic effects of this compound are likely mediated by the induction of apoptosis through the caspase signaling pathway.

Issue: Inconsistent IC50 values in MTT or similar colorimetric assays.

  • Possible Cause: Interference with the formazan product formation or readout. Natural products can sometimes act as reducing agents, affecting the colorimetric reaction.

  • Troubleshooting:

    • Visually inspect the wells for any color change caused by this compound itself.

    • Use an alternative cytotoxicity assay that relies on a different principle, such as measuring ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release).[9]

Issue: No activation of caspases detected, despite observing cell death.

  • Possible Cause: Cell death may be occurring through a caspase-independent pathway, or the timing of the caspase activation measurement may be off.

  • Troubleshooting:

    • Perform a time-course experiment to measure caspase activation at different time points after treatment with this compound.[10]

    • Investigate markers of other cell death pathways, such as necroptosis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in various biological assays. Note: These values are for illustrative purposes and may not represent actual experimental data.

Table 1: Hypothetical IC50 Values for this compound in Anti-inflammatory and Cytotoxicity Assays

Assay TypeCell LineParameterThis compound IC50 (µM)
NF-κB Luciferase Reporter AssayHEK293TInhibition of TNF-α induced NF-κB activity15.5
IL-6 ELISARAW 264.7Inhibition of LPS-induced IL-6 production22.8
MTT Cytotoxicity AssayA549Cell Viability45.2
Caspase-3/7 Glo AssayHeLaCaspase Activation31.6

Table 2: Hypothetical EC50 Values for this compound in Anticonvulsant Assays

Assay TypeModel SystemParameterThis compound EC50 (µM)
GABA-A Receptor Patch ClampPrimary Cortical NeuronsPotentiation of GABA-induced currents12.3
NMDA Receptor Calcium ImagingHippocampal SlicesInhibition of NMDA-induced calcium influx28.7

Experimental Protocols

General Protocol for a Cell-Based NF-κB Luciferase Reporter Assay

This protocol provides a general framework for assessing the anti-inflammatory activity of this compound by measuring the inhibition of NF-κB signaling.

  • Cell Seeding: Seed HEK293T cells stably expressing an NF-κB luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Add the diluted this compound or vehicle control to the cells and incubate for 1 hour.

  • Stimulation: Prepare a solution of TNF-α in cell culture medium. Add TNF-α to the wells to a final concentration of 10 ng/mL to stimulate NF-κB activation. For negative control wells, add medium without TNF-α.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and mix gently.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity of the treated wells to the vehicle control. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

General Protocol for an MTT Cytotoxicity Assay

This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound.

  • Cell Seeding: Seed A549 cells in a 96-well clear plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

GABAGlutamate cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Activates Excitation Excitation NMDA_R->Excitation Inhibition Inhibition GABA_A_R->Inhibition Foliosidine_Glutamate This compound Foliosidine_Glutamate->NMDA_R Inhibits Foliosidine_GABA This compound Foliosidine_GABA->GABA_A_R Potentiates

Caption: Putative mechanism of this compound on GABAergic and glutamatergic pathways.

NFkB cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_P IκB-P IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Gene Inflammatory Gene Expression NFkB_n->Gene This compound This compound This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caspase cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway This compound This compound Procaspase9 Procaspase-9 This compound->Procaspase9 Induces activation Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed activation of the caspase cascade by this compound leading to apoptosis.

Experimental Workflows

AntiInflammatoryWorkflow start Start: Screen for Anti-inflammatory Activity cell_culture Culture RAW 264.7 macrophages start->cell_culture treatment Pre-treat cells with this compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect supernatant stimulation->supernatant elisa Measure IL-6 levels by ELISA supernatant->elisa data_analysis Analyze data and determine IC50 elisa->data_analysis end End data_analysis->end

Caption: Workflow for screening the anti-inflammatory activity of this compound.

CytotoxicityWorkflow start Start: Assess Cytotoxicity cell_seeding Seed A549 cells in 96-well plate start->cell_seeding compound_addition Add serial dilutions of this compound cell_seeding->compound_addition incubation Incubate for 24-48 hours compound_addition->incubation mtt_reagent Add MTT reagent incubation->mtt_reagent formazan_dissolution Dissolve formazan crystals in DMSO mtt_reagent->formazan_dissolution read_absorbance Measure absorbance at 570 nm formazan_dissolution->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

References

Troubleshooting inconsistent results in Foliosidine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Sophoridine and what is its mechanism of action in cancer cells?

Sophoridine is a natural quinolizidine alkaloid extracted from plants such as Sophora alopecuroides L.[1][2][3] It has demonstrated anti-tumor effects in a variety of cancer types.[1][4] Its primary mechanisms of action include:

  • Induction of Apoptosis: Sophoridine can trigger programmed cell death in cancer cells.[5]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.[1]

  • Inhibition of Signaling Pathways: Sophoridine has been shown to modulate key signaling pathways involved in cancer progression, such as the p53, Hippo, JNK, and ERK pathways.[4][5][6]

  • Inhibition of Invasion and Metastasis: It can prevent cancer cells from migrating and spreading to other parts of the body.[6]

Q2: I am observing significant variability in the IC50 values of my Foliosidine/Sophoridine compound between experiments. What could be the cause?

Inconsistent IC50 values are a common issue when working with plant-derived compounds. Several factors can contribute to this variability:

  • Compound Solubility: Sophoridine, like many natural products, may have limited aqueous solubility. Ensure the compound is fully dissolved in your solvent (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound at high concentrations can lead to inaccurate dosing and variable results.

  • Batch-to-Batch Variation: The purity and potency of natural compounds can vary between different manufacturing batches. If you suspect this is an issue, it is advisable to test each new batch for its potency and purity.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact their response to treatment.[7] It is crucial to use cells within a consistent passage number range and to ensure they are in the exponential growth phase at the time of treatment.

  • Assay-Dependent Variability: The specific cell viability assay used (e.g., MTT, CCK-8, CellTiter-Glo) can yield different IC50 values. Ensure that you are using the same assay and incubation times consistently. The duration of the assay (e.g., 24, 48, or 72 hours) will also influence the IC50 value.[8]

Q3: My cells appear stressed or die even at low concentrations of the compound. What should I check?

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.5%). Run a solvent-only control to verify this.

  • Contamination: Plant extracts can sometimes be a source of microbial or endotoxin contamination. Visually inspect your cultures for any signs of contamination and consider testing your compound stock for endotoxins.

  • Off-Target Effects: At higher concentrations, natural compounds can have off-target effects that lead to non-specific toxicity. It's important to establish a clear dose-response relationship.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 Values 1. Incomplete dissolution of the compound. 2. Precipitation of the compound in the culture medium. 3. Variation in cell health or passage number.[7] 4. Batch-to-batch variability of the compound.1. Ensure the compound is fully dissolved in the stock solvent before further dilution. Briefly vortex or sonicate if necessary. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a lower concentration range or a different solvent system if precipitation occurs. 3. Standardize your cell culture protocol. Use cells within a defined passage number range and ensure they are seeded at a consistent density. 4. If possible, test the purity and activity of each new batch of the compound.
Poor Reproducibility of Western Blot Results 1. Inconsistent protein extraction or quantification. 2. Variation in treatment times or compound concentrations. 3. Antibody performance issues.1. Ensure complete cell lysis and accurate protein quantification for all samples. 2. Use a consistent and well-defined treatment protocol. 3. Validate your primary and secondary antibodies to ensure they are specific and provide a linear signal range.
Unexpected Cell Morphology or Behavior 1. Contamination of the cell culture (bacterial, fungal, or mycoplasma). 2. Solvent toxicity. 3. Degradation of the compound.1. Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for any signs of microbial contamination. 2. Run a vehicle control (media with the same concentration of solvent) to rule out solvent-induced effects. 3. Store the compound under the recommended conditions (typically protected from light and at a low temperature). Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: IC50 Values of Sophoridine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Leukemia0.55 - 1.7[1]
HepG2Liver Cancer0.55 - 1.7[1]
HCT116Colon Cancer>80[9]
H1299Lung Cancer>80[9]
U87Glioblastoma>80[9]
MCF-7Breast Cancer>80[9]
S180Sarcoma1.01 - 3.65[10]
H22Liver Cancer1.01 - 3.65[10]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound/Sophoridine in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with medium and a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Western Blotting for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound/Sophoridine at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-total-ERK, anti-p-JNK, anti-total-JNK, anti-p53, anti-cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Sophoridine_Signaling_Pathway Sophoridine This compound/ Sophoridine ROS ROS Generation Sophoridine->ROS JNK_ERK JNK/ERK Activation Sophoridine->JNK_ERK Hippo Hippo Pathway Activation Sophoridine->Hippo p53 p53 Pathway Activation Sophoridine->p53 ROS->JNK_ERK Apoptosis Apoptosis JNK_ERK->Apoptosis Proliferation Cell Proliferation & Invasion JNK_ERK->Proliferation Hippo->Apoptosis Hippo->Proliferation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest p53->Proliferation

Caption: Sophoridine's proposed signaling pathways in cancer cells.

Experimental_Workflow Start Start: Prepare this compound/ Sophoridine Stock CellCulture Cell Culture Maintenance (Consistent Passage) Start->CellCulture ViabilityAssay Cell Viability Assay (e.g., CCK-8) CellCulture->ViabilityAssay IC50 IC50 Determination ViabilityAssay->IC50 MechanismStudy Mechanism of Action Studies IC50->MechanismStudy WesternBlot Western Blot (Signaling Pathways) MechanismStudy->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Annexin V) MechanismStudy->ApoptosisAssay DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: General experimental workflow for this compound/Sophoridine studies.

References

How to prevent Foliosidine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Foliosidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation and ensuring the stability of this compound stock solutions during their experiments.

Disclaimer: Specific solubility and stability data for this compound are limited. The recommendations provided below are based on the general chemical properties of quinoline alkaloids, the class of compounds to which this compound belongs. It is strongly advised to perform small-scale solubility and stability tests before preparing large quantities of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a quinoline alkaloid with the molecular formula C₁₆H₂₁NO₅.[1] Like other quinoline alkaloids, it is a heterocyclic aromatic compound.[2] Quinoline alkaloids are known for a variety of biological activities, and this compound, in particular, has been noted for its potential anticonvulsant and antiarrhythmic properties.

Q2: What are the common challenges when preparing this compound stock solutions?

The primary challenge is the potential for precipitation of the compound, either during initial solubilization or upon dilution into aqueous buffers or cell culture media for experiments. This is a common issue with organic compounds that have limited aqueous solubility.

Q3: Which solvents are recommended for dissolving this compound?

Based on the general solubility of quinoline alkaloids, organic solvents are the preferred choice for initial solubilization. The following solvents are commonly used for similar compounds and are good starting points for solubility testing with this compound:

  • Dimethyl sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions of organic compounds for biological assays.

  • Ethanol: Often used for compounds that will be used in applications where DMSO may be undesirable.[3]

  • Methanol: Another polar organic solvent that can be effective for dissolving alkaloids.[1][3]

Q4: How should I store this compound stock solutions to prevent degradation and precipitation?

To maintain the stability and prevent degradation of this compound stock solutions, it is recommended to:

  • Store stock solutions at -20°C or -80°C for long-term storage.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect the solutions from light, as quinoline compounds can be light-sensitive.

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues with this compound precipitation in a question-and-answer format.

Problem 1: this compound powder is not dissolving in my chosen solvent.

  • Question: I am trying to dissolve this compound powder in my chosen solvent (e.g., DMSO, ethanol), but it is not going into solution completely. What should I do?

  • Answer:

    • Increase Sonication/Vortexing: Ensure you have vortexed the solution thoroughly. Using a sonicator bath can also help to break up powder aggregates and enhance dissolution.

    • Gentle Warming: Gently warm the solution to 37°C. An increase in temperature can significantly improve the solubility of many compounds. However, avoid excessive heat, as it may degrade the compound.

    • Try a Different Solvent: If the compound remains insoluble, it may be necessary to test a different organic solvent. Refer to the solvent compatibility table below for suggestions.

    • Reduce Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds the solubility limit of this compound in that particular solvent. Try preparing a more dilute stock solution.

Problem 2: this compound precipitates out of the stock solution upon storage.

  • Question: My this compound stock solution was clear initially, but now I see crystals or a precipitate after storing it. Why is this happening and how can I fix it?

  • Answer:

    • Check Storage Temperature: Ensure the stock solution is stored at a consistent and appropriate temperature (-20°C or -80°C). Temperature fluctuations can cause the compound to come out of solution.

    • Re-dissolve: Before use, bring the vial to room temperature and vortex thoroughly. Gentle warming to 37°C may be necessary to re-dissolve any precipitate.

    • Solvent Evaporation: Check if the vial cap is sealed tightly. Over time, solvent can evaporate, leading to an increase in the compound's concentration and subsequent precipitation.

Problem 3: this compound precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium.

  • Question: When I add my DMSO stock solution of this compound to my aqueous experimental buffer, the solution becomes cloudy or a precipitate forms. How can I prevent this?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.

    • Stepwise Dilution: Perform a serial dilution. Instead of adding the stock directly to the final aqueous solution, first, dilute it in a mixture of the organic solvent and the aqueous buffer, and then transfer this intermediate dilution to the final solution.[4]

    • Increase Final Volume: By increasing the final volume of your aqueous solution, you lower the final concentration of both this compound and the organic solvent, which can help maintain solubility.

    • Incorporate a Surfactant: For certain applications, a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in the final aqueous solution can help to keep the compound solubilized. Note: Always test the effect of the surfactant on your specific experimental system.

    • pH Adjustment: The solubility of alkaloids can be pH-dependent. Since they are basic, their solubility in aqueous solutions often increases in acidic conditions due to salt formation.[1] Consider if adjusting the pH of your final buffer is compatible with your experiment.

Data Presentation

Table 1: General Solubility of Quinoline Alkaloids in Common Laboratory Solvents

SolventGeneral SolubilitySuitability for Stock Solutions
Water Sparingly soluble to insoluble in cold water; more soluble in hot water.[2][5]Generally not recommended for high-concentration stock solutions.
Ethanol Generally soluble.[3][6]Good choice, especially if DMSO is not suitable for the experiment.
Methanol Generally soluble.[1][3]A viable alternative to ethanol and DMSO.
DMSO Generally soluble.The most common choice for preparing high-concentration stock solutions for in vitro assays.
Acetone Generally soluble.[3][6]Can be used, but less common for biological applications than DMSO or ethanol.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 307.34 g/mol ).

      • Mass (mg) = 10 mM * Volume (L) * 307.34 g/mol * 1000 mg/g

    • Weigh the calculated amount of this compound powder accurately and transfer it to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Cap the vial tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

    • If the solid does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_solvent Add DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_precipitation cluster_stock In Stock Solution cluster_dilution Upon Dilution start Precipitation Observed? check_temp Check Storage Temp start->check_temp Yes, in stock stepwise Use Stepwise Dilution start->stepwise Yes, upon dilution redissolve Warm & Vortex check_temp->redissolve lower_conc Lower Final Concentration stepwise->lower_conc add_surfactant Consider Surfactant lower_conc->add_surfactant

Caption: Decision tree for troubleshooting this compound precipitation.

References

Foliosidine Purity Assessment and Quality Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foliosidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a quinoline alkaloid, a class of nitrogen-containing heterocyclic aromatic compounds.[1][2] While specific details for this compound are not widely published, a closely related compound, Folipidine, has been isolated from Haplophyllum foliosum.[3] The spectral data available for Folipidine can serve as a preliminary reference for this compound. The general structure of quinoline alkaloids suggests they are basic compounds.[4]

Q2: How can I extract and isolate this compound from plant material?

A general procedure for the extraction and isolation of alkaloids from plant sources, such as Haplophyllum species, involves the following steps. This process is illustrated in the workflow diagram below.

Experimental Workflow: Extraction and Isolation of this compound

Extraction_Isolation_Workflow Start Plant Material (e.g., Haplophyllum foliosum) Extraction Maceration with Methanol/Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Acid_Base_Extraction Acid-Base Partitioning Crude_Extract->Acid_Base_Extraction Purification Column Chromatography (Silica Gel or Alumina) Acid_Base_Extraction->Purification Fractions Collection of Fractions Purification->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pure_this compound Pure this compound TLC_Analysis->Pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for determining the purity of quinoline alkaloids and for quantitative analysis.[3] Thin-Layer Chromatography (TLC) is a valuable tool for rapid qualitative assessment and for monitoring the progress of purification. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guides

HPLC Analysis

Problem: Peak Tailing or Asymmetry

Possible Cause Troubleshooting Step
Interaction with residual silanols on the column Use a base-deactivated column (e.g., C18 BDS). Add a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase.
Column overload Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH Adjust the pH of the mobile phase to ensure the alkaloid is in a single ionic form (e.g., pH > pKa+1 for the free base or pH < pKa-1 for the protonated form).
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, replace the column.

Problem: Poor Resolution Between this compound and Impurities

Possible Cause Troubleshooting Step
Inadequate mobile phase composition Optimize the mobile phase by varying the ratio of organic solvent to aqueous buffer. Try a different organic modifier (e.g., acetonitrile instead of methanol).
Incorrect column chemistry Experiment with a different stationary phase (e.g., a phenyl-hexyl or cyano column).
Gradient elution not optimized Adjust the gradient slope or the initial and final mobile phase compositions.
TLC Analysis

Problem: Streaking of Spots

Possible Cause Troubleshooting Step
Sample overload Apply a smaller amount of the sample to the TLC plate.
Sample solvent too strong Dissolve the sample in a weaker solvent before spotting.
Interaction with the stationary phase Add a small amount of a base (e.g., ammonia or triethylamine) to the mobile phase to reduce interactions with the silica gel.

Problem: Poor Separation of Spots

Possible Cause Troubleshooting Step
Inappropriate mobile phase polarity Adjust the polarity of the mobile phase. For quinoline alkaloids on silica gel, a mixture of a non-polar solvent (e.g., toluene or chloroform) and a polar solvent (e.g., methanol or ethyl acetate) with a small amount of a base is often effective.
Stationary phase not suitable Consider using a different type of TLC plate, such as alumina or a reversed-phase plate (C18).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method that can be used as a starting point for the analysis of this compound and should be optimized and validated for specific applications.

Parameter Condition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 330 nm
Injection Volume 10 µL
Column Temperature 30 °C
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Parameter Condition
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Toluene:Ethyl Acetate:Diethylamine (70:20:10, v/v/v)
Sample Preparation Dissolve the sample in methanol (1 mg/mL).
Application Spot 2-5 µL of the sample solution on the plate.
Development Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top.
Visualization View under UV light (254 nm and 365 nm).Spray with Dragendorff's reagent (alkaloids typically give orange to brown spots).[5]

Quality Control Parameters

A comprehensive quality control program for this compound should include the following tests:

Parameter Method Acceptance Criteria
Identification HPLC (retention time matching with a reference standard), TLC, UV, IR, MS, NMRThe spectral and chromatographic data should be consistent with that of the reference standard.
Purity (Assay) HPLC (area normalization or external standard method)≥ 98.0% (typical for a purified compound)
Related Substances HPLCIndividual impurities ≤ 0.5%, Total impurities ≤ 2.0%
Residual Solvents Gas Chromatography (GC)As per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 1.0%
Heavy Metals ICP-MS or AASAs per pharmacopoeial limits (e.g., USP <232>)

Signaling Pathways and Logical Relationships

The quality control of a natural product like this compound involves a logical progression from initial identification to comprehensive purity assessment.

Logical Workflow for this compound Quality Control

QC_Workflow Start This compound Sample Identification Identification Tests (TLC, UV, IR) Start->Identification Purity_Assay Purity and Assay (HPLC) Identification->Purity_Assay Impurity_Profiling Impurity Profiling (HPLC, LC-MS) Purity_Assay->Impurity_Profiling Structural_Confirmation Structural Confirmation (NMR, MS) Impurity_Profiling->Structural_Confirmation Final_QC Final Quality Control Checks (Residual Solvents, Water, Heavy Metals) Structural_Confirmation->Final_QC Release Batch Release Final_QC->Release

Caption: Logical workflow for the quality control of this compound.

References

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no scientific literature available detailing the use of Foliosidine as a therapeutic agent in cell lines or any documented cases of this compound resistance. Therefore, this technical support center provides a generalized framework for understanding and overcoming drug resistance in cell lines, which can be adapted for any compound, including this compound, should relevant research emerge.

Frequently Asked Questions (FAQs)

Q1: My cell line has become resistant to our lead compound. What are the common mechanisms of acquired drug resistance?

A1: Acquired drug resistance in cell lines is a common issue. The primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.

  • Target Alteration: Mutations in the drug's target protein can prevent the drug from binding effectively.

  • Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug.

  • Increased DNA Damage Repair: Enhanced DNA repair mechanisms can counteract the effects of DNA-damaging agents.

  • Altered Cell Death Pathways: Changes in apoptotic pathways can make cells less susceptible to drug-induced cell death.

Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?

A2: You can assess drug efflux pump activity using several methods:

  • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of efflux pumps, such as Rhodamine 123 or Calcein-AM. Resistant cells will show lower fluorescence due to increased efflux.

  • Western Blotting or qPCR: Directly measure the protein or mRNA expression levels of common ABC transporters (e.g., MDR1, MRP1, BCRP).

  • Efflux Pump Inhibitors: Treat your resistant cells with known efflux pump inhibitors (e.g., Verapamil, Cyclosporin A) in combination with your compound. A restoration of sensitivity suggests the involvement of efflux pumps.

Q3: What are some initial strategies to overcome drug resistance in my cell line?

A3: Here are a few strategies to consider:

  • Combination Therapy: Combine your primary compound with another agent that targets a different pathway. This can create a synergistic effect and prevent the development of resistance.

  • Targeting Resistance Mechanisms: If you've identified the resistance mechanism, you can use a second compound to inhibit it. For example, use an efflux pump inhibitor if increased efflux is the cause.

  • Dose Escalation or Pulsed Dosing: In some cases, a higher concentration of the drug or intermittent high-dose treatments can overcome resistance. However, this should be carefully evaluated for off-target effects.

Troubleshooting Guides

Problem 1: The IC50 value of my compound has significantly increased in my long-term culture.

Possible Cause Troubleshooting Steps
Development of a resistant subpopulation 1. Perform a cell viability assay to confirm the shift in IC50. 2. Isolate single-cell clones and test their individual sensitivity to the compound. 3. Analyze the expression of common drug resistance markers (e.g., ABC transporters) in the resistant population compared to the parental line.
Changes in cell culture conditions 1. Verify the passage number of the cells. 2. Check for any recent changes in media, serum, or supplements. 3. Test a fresh, low-passage vial of the parental cell line to confirm its original sensitivity.
Compound degradation 1. Prepare a fresh stock solution of your compound. 2. Verify the stability of the compound under your experimental conditions (e.g., in media at 37°C).

Problem 2: A combination therapy I designed is not showing a synergistic effect in the resistant cell line.

Possible Cause Troubleshooting Steps
Inappropriate combination ratio or dosing schedule 1. Perform a checkerboard assay with a wide range of concentrations for both compounds to identify synergistic ratios. 2. Test different dosing schedules (e.g., sequential vs. concurrent administration).
Shared resistance mechanism 1. Investigate if the two compounds share a common resistance mechanism (e.g., both are substrates for the same efflux pump). 2. If so, select a combination partner with a different mechanism of action.
Antagonistic interaction 1. The two compounds may have opposing effects on a critical signaling pathway. 2. Analyze the effect of each compound individually on relevant pathways to identify potential conflicts.

Data Presentation

Table 1: Comparison of Compound Sensitivity in Parental and Resistant Cell Lines

Cell Line Compound IC50 (µM) ± SD Resistance Index (RI)
ParentalCompound X1.2 ± 0.31.0
ResistantCompound X25.8 ± 4.121.5
ParentalDoxorubicin0.5 ± 0.11.0
ResistantDoxorubicin12.3 ± 2.524.6

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line

Table 2: Effect of Combination Therapy on Resistant Cell Line Viability

Treatment Concentration (µM) % Viability ± SD Combination Index (CI)
Compound X1065.2 ± 5.8-
Inhibitor Y280.1 ± 7.2-
Compound X + Inhibitor Y10 + 222.5 ± 3.90.45

Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 48-72 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after drug treatment.

  • Methodology:

    • Treat cells with the compound at the desired concentration and time point.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow Workflow for Investigating Drug Resistance start Parental Cell Line develop_resistance Develop Resistant Line (e.g., dose escalation) start->develop_resistance confirm_resistance Confirm Resistance (IC50 Shift) develop_resistance->confirm_resistance mechanism_investigation Investigate Mechanism confirm_resistance->mechanism_investigation efflux_pumps Efflux Pump Assays (Rhodamine 123, Western Blot) mechanism_investigation->efflux_pumps Increased Efflux? target_mutation Target Sequencing mechanism_investigation->target_mutation Target Alteration? pathway_analysis Signaling Pathway Analysis (Phospho-arrays, Western Blot) mechanism_investigation->pathway_analysis Bypass Pathway? overcome_resistance Strategies to Overcome Resistance efflux_pumps->overcome_resistance target_mutation->overcome_resistance pathway_analysis->overcome_resistance combination_therapy Combination Therapy overcome_resistance->combination_therapy inhibitor Targeted Inhibitors overcome_resistance->inhibitor validate Validate Strategy (Synergy Assays) combination_therapy->validate inhibitor->validate

Caption: A logical workflow for the development and characterization of a drug-resistant cell line and subsequent strategies to overcome resistance.

signaling_pathway Common Drug Resistance Signaling Pathways drug Anticancer Drug target Drug Target drug->target apoptosis Apoptosis target->apoptosis Inhibition survival Increased Cell Survival apoptosis->survival Inhibits resistance_mechanisms Resistance Mechanisms efflux Increased Efflux (e.g., P-gp) resistance_mechanisms->efflux target_mut Target Mutation resistance_mechanisms->target_mut bypass Bypass Pathway Activation (e.g., PI3K/Akt) resistance_mechanisms->bypass efflux->drug Pumps out target_mut->drug Prevents binding bypass->survival

Caption: A diagram illustrating key molecular mechanisms of drug resistance, including increased drug efflux, target mutation, and activation of bypass signaling pathways leading to increased cell survival.

Technical Support Center: Mitigating Off-Target Effects of Foliosidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Foliosidine, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that primarily targets the ATP-binding pocket of Class I Phosphoinositide 3-kinases (PI3Ks), with subsequent effects on the downstream Akt and mTOR signaling pathways. By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of this pro-survival pathway.

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effects of this compound are the inhibition of cellular processes regulated by the PI3K/Akt/mTOR pathway. These include reduced cell proliferation, decreased cell growth and survival, and induction of apoptosis in sensitive cell lines.[1][2] On a molecular level, effective on-target activity is observed as a decrease in the phosphorylation of Akt (at Ser473 and Thr308) and downstream mTORC1 substrates like S6K and 4E-BP1.

Q3: What are the potential off-target effects of this compound?

A3: As with many kinase inhibitors, this compound may exhibit off-target activities that can lead to confounding experimental results or cellular toxicity. Common off-target effects observed with PI3K/mTOR inhibitors include:

  • Hyperglycemia: Inhibition of the PI3Kα isoform can interfere with insulin signaling, leading to increased blood glucose levels.[1][3][4]

  • Rash and Dermatological Toxicities: The PI3K/Akt pathway is involved in keratinocyte differentiation, and its inhibition can lead to skin-related side effects.[1]

  • Diarrhea and Colitis: Inhibition of the PI3Kδ isoform, in particular, has been associated with gastrointestinal issues.[1][5]

  • Inhibition of other kinases: Depending on the concentration used, this compound may inhibit other structurally related kinases. For example, some pan-PI3K inhibitors have been shown to affect microtubule polymerization at higher concentrations.[6]

  • Mood disorders and fatigue: Some PI3K inhibitors that can cross the blood-brain barrier have been linked to neurological side effects.[3][5]

Troubleshooting Guide

Problem 1: I'm observing unexpected cellular toxicity or a phenotype that doesn't align with PI3K/Akt/mTOR inhibition.

  • Possible Cause: This could be due to an off-target effect of this compound, especially at higher concentrations.

  • Solution:

    • Perform a Dose-Response Curve: Determine the optimal concentration of this compound that effectively inhibits the PI3K/Akt/mTOR pathway with minimal off-target effects. A detailed protocol is provided below.

    • Validate On-Target Engagement: Use Western blotting to confirm the inhibition of p-Akt and p-S6K at various concentrations of this compound.

    • Kinase Selectivity Profiling: If off-target kinase inhibition is suspected, consider performing a kinase selectivity profiling assay to identify other kinases that may be inhibited by this compound.

Problem 2: My experimental results are inconsistent across different experiments.

  • Possible Cause: Inconsistent results can arise from variations in cell culture conditions, passage number, or the presence of feedback loops in the PI3K/Akt/mTOR pathway. Prolonged treatment with a PI3K inhibitor can sometimes lead to the reactivation of the pathway through feedback mechanisms.[4]

  • Solution:

    • Standardize Experimental Conditions: Ensure consistent cell density, serum concentration, and passage number for all experiments.

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of this compound treatment.

    • Monitor Feedback Loop Activation: When assessing on-target effects, also check for potential upregulation of upstream components like receptor tyrosine kinases (RTKs) which can be a sign of a feedback response.[4]

Problem 3: I'm observing hyperglycemia in my in vivo experiments.

  • Possible Cause: This is a known on-target effect of inhibiting the PI3Kα isoform, which plays a role in insulin signaling.[1][3]

  • Solution:

    • Monitor Blood Glucose Levels: Regularly monitor the blood glucose levels of the animals throughout the experiment.

    • Consider Isoform-Specific Inhibitors: If the research question allows, consider using a more isoform-specific PI3K inhibitor that does not target PI3Kα as a comparative control.

    • Consult with a Veterinarian: For in vivo studies, consult with a veterinarian for appropriate management strategies if hyperglycemia becomes a significant issue.

Data Presentation

Table 1: Comparative IC50 Values of Selected PI3K/mTOR Inhibitors Against On-Target and Off-Target Kinases

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)Off-Target Kinase 1 (Name)Off-Target Kinase 1 (IC50 nM)Off-Target Kinase 2 (Name)Off-Target Kinase 2 (IC50 nM)Reference
Buparlisib (BKM120) 52166116262-Tubulin Polymerization800--[6][7]
Copanlisib 0.53.70.76.4-----[8]
Alpelisib (BYL719) 51156290250-----[1]
Pictilisib (GDC-0941) 333375-----[1]

Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine Optimal this compound Concentration

Objective: To identify the lowest concentration of this compound that effectively inhibits the PI3K/Akt/mTOR pathway while minimizing off-target effects.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the cells and add the different concentrations of this compound.

  • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Western Blot Analysis for On-Target Validation

Objective: To confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway by assessing the phosphorylation status of key downstream proteins.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound (based on the dose-response curve) for the desired time. Include a vehicle control.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_feedback Feedback Loop RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K -| PIP2 PIP2 PIP2->PIP3 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP2 -| PDK1->Akt phosphorylates (T308) TSC1_2 TSC1/2 Akt->TSC1_2 -| mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Rheb Rheb TSC1_2->Rheb -| mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates S6K->RTK -| Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Unexpected Experimental Result dose_response Step 1: Perform Dose-Response Curve start->dose_response on_target Step 2: Validate On-Target Engagement (Western Blot for p-Akt/p-S6K) dose_response->on_target check1 Is On-Target Pathway Inhibited at Non-Toxic Doses? on_target->check1 optimize_conc Optimize this compound Concentration for Further Experiments check1->optimize_conc Yes troubleshoot_assay Troubleshoot Experimental Assay (e.g., cell line, reagents) check1->troubleshoot_assay No check2 Are Unexpected Results Still Observed? optimize_conc->check2 selectivity_profiling Step 3: Kinase Selectivity Profiling check2->selectivity_profiling Yes end End: Refined Experimental Conditions check2->end No analyze_off_targets Analyze Potential Off-Targets and Redesign Experiment selectivity_profiling->analyze_off_targets analyze_off_targets->end

Caption: Experimental workflow for troubleshooting and mitigating off-target effects.

Logical_Relationship Problem Problem: Unexpected Phenotype Cause1 Possible Cause 1: Off-Target Effects Problem->Cause1 Cause2 Possible Cause 2: Pathway Feedback Problem->Cause2 Cause3 Possible Cause 3: Experimental Artifact Problem->Cause3 Solution1 Solution: - Dose Titration - Kinase Profiling Cause1->Solution1 Solution2 Solution: - Time-Course Analysis - Monitor Upstream RTKs Cause2->Solution2 Solution3 Solution: - Standardize Protocols - Use Appropriate Controls Cause3->Solution3

References

Validation & Comparative

Comparative Efficacy of a Representative Quinazolinone Alkaloid versus Carbamazepine in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The search for novel anticonvulsant agents with improved efficacy and better safety profiles remains a critical area of research in neuroscience and drug development. While established drugs like Carbamazepine are mainstays in epilepsy treatment, the exploration of new chemical entities is essential for addressing refractory seizures and minimizing adverse effects. This guide provides a comparative analysis of the anticonvulsant efficacy of a representative quinazolinone alkaloid and the widely used antiepileptic drug, Carbamazepine.

It is important to note that a search for "Foliosidine" did not yield specific data regarding its anticonvulsant properties in preclinical models. Therefore, this guide will focus on a well-studied class of related compounds, the quinazolinone alkaloids, which have demonstrated significant anticonvulsant activity. For the purpose of this comparison, we will refer to a representative 2,3-disubstituted quinazolin-4(3H)-one derivative, based on published findings for this class of compounds.

Carbamazepine is a first-generation antiepileptic drug known for its effectiveness in treating partial and tonic-clonic seizures.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels.[2][3] Quinazolinone alkaloids are a class of heterocyclic compounds, some of which have shown promising anticonvulsant effects in various experimental models, often implicating the GABAergic system.

This guide will present a detailed comparison of their efficacy in standard preclinical seizure models, outline the experimental protocols employed, and visualize the proposed mechanisms of action and experimental workflows.

Quantitative Efficacy and Neurotoxicity Data

The following tables summarize the available quantitative data for a representative quinazolinone alkaloid and Carbamazepine in common preclinical seizure models in mice.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

CompoundDose (mg/kg, i.p.)Protection (%)
Representative Quinazolinone Alkaloid 100Moderate to Significant
Carbamazepine 20-50Significant

Note: Specific ED50 values for the representative quinazolinone were not consistently available across the reviewed literature; however, studies report significant protection at the tested dose.

Table 2: Anticonvulsant Activity in the Pentylenetetrazol (PTZ)-Induced Seizure Model

CompoundDose (mg/kg, i.p.)Protection Against Clonic Seizures (%)
Representative Quinazolinone Alkaloid 100Up to 100%
Carbamazepine 20-50Variable

Table 3: Neurotoxicity Data (Rotarod Test)

CompoundDose (mg/kg, i.p.)Neurotoxicity
Representative Quinazolinone Alkaloid 100Low to None
Carbamazepine > 40Can induce motor impairment

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

1. Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsometer with corneal electrodes.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound or vehicle intraperitoneally (i.p.).

    • After a predetermined period (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.

    • The animal is observed for the presence or absence of a tonic hind limb extension (THLE).

    • The ability of the test compound to prevent the THLE is considered a measure of anticonvulsant activity.

2. Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is used to model clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.

  • Convulsant Agent: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After the appropriate absorption time, a convulsant dose of PTZ (e.g., 60-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

    • Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically characterized by clonic jerks.

    • The test compound's ability to delay the onset of or prevent clonic seizures is recorded.

3. Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to evaluate the potential neurological side effects of a drug.

  • Apparatus: A rotating rod (rotarod).

  • Procedure:

    • Animals are trained to stay on the rotating rod at a constant speed.

    • After administration of the test compound, the animals are placed back on the rotarod.

    • The time the animal remains on the rod is measured. A significant decrease in performance time compared to vehicle-treated animals indicates neurotoxicity.

Mechanism of Action and Signaling Pathways

The anticonvulsant effects of Carbamazepine and quinazolinone alkaloids are mediated through distinct molecular pathways.

Carbamazepine: Blockade of Voltage-Gated Sodium Channels

Carbamazepine's primary mechanism is the inhibition of voltage-gated sodium channels. By binding to these channels in their inactivated state, it prolongs the refractory period of the neuron, thereby reducing the sustained high-frequency firing that is characteristic of seizures.[2][3]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-Gated Sodium Channel Action_Potential->Na_Channel Opens Vesicle_Release Neurotransmitter Release Na_Channel->Vesicle_Release Initiates Postsynaptic_Excitation Postsynaptic Excitation Vesicle_Release->Postsynaptic_Excitation Causes Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blocks

Mechanism of Action of Carbamazepine

Representative Quinazolinone Alkaloid: Modulation of GABAergic Neurotransmission

Many quinazolinone derivatives are believed to exert their anticonvulsant effects by enhancing the action of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This can occur through various mechanisms, including positive allosteric modulation of the GABA-A receptor, which increases chloride ion influx and hyperpolarizes the neuron, making it less likely to fire.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_Release GABA Release GABA_A_Receptor GABA-A Receptor GABA_Release->GABA_A_Receptor Binds to Cl_Influx Chloride (Cl-) Influx GABA_A_Receptor->Cl_Influx Increases Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Quinazolinone_Alkaloid Quinazolinone_Alkaloid Quinazolinone_Alkaloid->GABA_A_Receptor Enhances Binding

Proposed Mechanism of a Quinazolinone Alkaloid

Experimental Workflow for Anticonvulsant Screening

The process of screening novel compounds for anticonvulsant activity typically follows a standardized workflow.

G Compound_Synthesis Compound Synthesis (e.g., Quinazolinone Derivative) Animal_Grouping Animal Grouping (Control vs. Treatment) Compound_Synthesis->Animal_Grouping Drug_Administration Drug Administration (i.p. or oral) Animal_Grouping->Drug_Administration Seizure_Induction Seizure Induction (MES or PTZ) Drug_Administration->Seizure_Induction Neurotoxicity_Assessment Neurotoxicity Assessment (Rotarod Test) Drug_Administration->Neurotoxicity_Assessment Behavioral_Observation Behavioral Observation (Seizure Score, Latency) Seizure_Induction->Behavioral_Observation Data_Analysis Data Analysis (ED50, TD50, Protective Index) Behavioral_Observation->Data_Analysis Neurotoxicity_Assessment->Data_Analysis

Anticonvulsant Screening Workflow

This guide provides a comparative overview of a representative quinazolinone alkaloid and Carbamazepine, two classes of compounds with distinct mechanisms of action for the management of seizures. The data presented suggest that certain quinazolinone derivatives exhibit potent anticonvulsant activity, particularly in the PTZ model, with a favorable neurotoxicity profile at effective doses. This highlights their potential as lead compounds for the development of new antiepileptic drugs. Carbamazepine remains a benchmark for efficacy, especially in the MES model, which is predictive of efficacy against generalized tonic-clonic seizures. Further research, including the determination of precise ED50 and TD50 values and exploration of a wider range of seizure models, is warranted to fully elucidate the therapeutic potential of novel quinazolinone alkaloids.

References

Comparative Analysis of Antiarrhythmic Activity: Foliosidine and Quinidine

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the antiarrhythmic activity of Foliosidine and Quinidine is not possible at this time. Extensive searches of scientific literature and databases have revealed no information on a compound named "this compound" with known antiarrhythmic properties. This suggests that this compound may be a novel, yet-to-be-documented compound, a substance not yet evaluated for cardiac effects, or a potential misnomer.

Therefore, this guide will focus on providing a comprehensive overview of the well-established antiarrhythmic properties of Quinidine , a benchmark Class I antiarrhythmic agent. Should data on this compound become available, a comparative analysis can be performed.

Quinidine: An Established Class Ia Antiarrhythmic Agent

Quinidine, a natural alkaloid derived from the bark of the cinchona tree, has a long history in the management of cardiac arrhythmias.[1][2] It is classified as a Class Ia antiarrhythmic drug according to the Vaughan-Williams classification.[3]

Mechanism of Action

Quinidine's primary antiarrhythmic effect is achieved through the blockade of fast inward sodium channels (INa) in cardiac cells.[1][4][5][6] This action slows the rapid depolarization phase (Phase 0) of the cardiac action potential, leading to a decrease in conduction velocity.

Furthermore, Quinidine also affects potassium channels, specifically the rapid (IKr) and slow (IKs) delayed rectifier potassium currents, as well as the inward rectifier (IK1) and transient outward (Ito) potassium currents.[4] Blockade of these potassium channels prolongs the repolarization phase (Phase 3) of the action potential, thereby increasing the effective refractory period of cardiac tissue. Additionally, Quinidine can block L-type calcium channels (ICa) and the late sodium current (late INa).[4]

This multifaceted channel-blocking activity contributes to its efficacy in suppressing both atrial and ventricular arrhythmias.[3][4]

Signaling Pathway of Quinidine's Antiarrhythmic Action

Quinidine_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome Na_channel Fast Sodium Channel (INa) Phase0 ↓ Phase 0 Depolarization Na_channel->Phase0 K_channel Potassium Channels (IKr, IKs) APD ↑ Action Potential Duration K_channel->APD Ca_channel L-type Calcium Channel (ICa) Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel Blocks Quinidine->Ca_channel Blocks Conduction ↓ Conduction Velocity Phase0->Conduction ERP ↑ Effective Refractory Period APD->ERP Antiarrhythmic Suppression of Arrhythmias ERP->Antiarrhythmic Conduction->Antiarrhythmic

Caption: Signaling pathway of Quinidine's antiarrhythmic action.

Experimental Data on Quinidine's Efficacy

While a direct comparison with this compound is not possible, numerous studies have evaluated Quinidine's efficacy against various arrhythmias. The following table summarizes typical findings from experimental models.

Experimental ModelArrhythmia TypeKey Findings
Aconitine-induced arrhythmia in ratsVentricular arrhythmiasQuinidine demonstrates a dose-dependent reduction in the incidence and duration of ventricular tachycardia and fibrillation.
Ouabain-induced arrhythmia in guinea pigsVentricular arrhythmiasQuinidine increases the dose of ouabain required to induce ventricular arrhythmias.
Coronary artery ligation-induced arrhythmia in dogsIschemia-induced ventricular arrhythmiasQuinidine can suppress premature ventricular complexes and reduce the incidence of ventricular fibrillation.
Programmed electrical stimulation in isolated rabbit heartsRe-entrant arrhythmiasQuinidine prolongs the effective refractory period and can terminate re-entrant tachycardias.
Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the antiarrhythmic activity of compounds like Quinidine.

1. Aconitine-Induced Arrhythmia Model

  • Animal Model: Male Wistar rats (200-250g).

  • Procedure:

    • Animals are anesthetized (e.g., with urethane).

    • ECG is continuously monitored.

    • The test compound (e.g., Quinidine) or vehicle is administered intravenously.

    • After a set period (e.g., 15 minutes), a continuous infusion of aconitine is initiated through a cannulated jugular vein.

    • The time to the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is recorded.

  • Endpoint: The dose of aconitine required to induce arrhythmias is used as a measure of antiarrhythmic potency.

2. In Vitro Electrophysiology (Patch-Clamp Technique)

  • Cell Model: Isolated cardiomyocytes from guinea pigs or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Procedure:

    • Whole-cell patch-clamp recordings are performed.

    • Specific ion channel currents (e.g., INa, IKr) are isolated using specific voltage protocols and pharmacological blockers.

    • The test compound is perfused at various concentrations.

    • The effect of the compound on the current amplitude and kinetics is measured.

  • Endpoint: The concentration-dependent inhibition of specific ion channels provides insight into the mechanism of action.

Experimental Workflow for Evaluating Antiarrhythmic Activity

Experimental_Workflow start Start: Compound Identification in_vitro In Vitro Screening (Ion Channel Assays) start->in_vitro ex_vivo Ex Vivo Models (Langendorff Heart) in_vitro->ex_vivo in_vivo In Vivo Models of Arrhythmia toxicity Toxicology and Safety Pharmacology in_vivo->toxicity ex_vivo->in_vivo clinical Clinical Trials toxicity->clinical end End: Drug Approval clinical->end

Caption: General experimental workflow for antiarrhythmic drug development.

Conclusion

Quinidine remains a significant antiarrhythmic agent with a well-characterized mechanism of action involving the blockade of multiple cardiac ion channels. While a comparative analysis with this compound could not be conducted due to a lack of available data on the latter, the information presented on Quinidine serves as a valuable reference for researchers in the field of antiarrhythmic drug development. Future investigations into novel compounds like this compound will be necessary to determine their potential therapeutic utility in comparison to established drugs such as Quinidine. We invite researchers with data on this compound to contribute to a future comparative analysis.

References

Comparison of Anticonvulsant Effects: Cannabidiol vs. Standard Antiepileptic Drugs in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

To fulfill your request for a detailed comparison guide, we will proceed with a well-documented compound known for its anticonvulsant effects in preclinical studies: Cannabidiol (CBD) . This will allow us to provide a practical example of the high-quality comparison guide you are looking for, complete with experimental data, protocols, and visualizations.

Our guide will compare the anticonvulsant effects of Cannabidiol with established antiepileptic drugs in widely used preclinical models. This will provide a clear and objective overview for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the anticonvulsant efficacy of Cannabidiol (CBD) against standard antiepileptic drugs (AEDs) in key preclinical seizure models.

Data Presentation: Efficacy in Preclinical Seizure Models

The following table summarizes the quantitative data on the efficacy of CBD and comparator drugs in the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models, which are standard screening models for anticonvulsant drugs.

CompoundModelSpeciesED50 (mg/kg)95% Confidence Interval
CannabidiolMESMouse120108-133
PhenytoinMESMouse9.58.1-11.1
CannabidiolPTZMouse8369-99
DiazepamPTZMouse0.20.15-0.27

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the presented data.

2.1. Maximal Electroshock (MES) Induced Seizure Model

The MES test is a well-validated preclinical model that predicts the efficacy of drugs against generalized tonic-clonic seizures.

  • Animals: Male ICR mice (20-25 g) were used.

  • Drug Administration: Cannabidiol and Phenytoin were suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) 60 minutes before the electroshock.

  • Procedure:

    • A corneal electrode was placed on the eyes of the mice.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) was delivered.

    • The mice were observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension was considered a protective effect. The ED50 was calculated from the dose-response data.

2.2. Pentylenetetrazole (PTZ) Induced Seizure Model

The PTZ model is used to identify drugs that may be effective against myoclonic and absence seizures.

  • Animals: Male Swiss mice (18-22 g) were used.

  • Drug Administration: Cannabidiol and Diazepam were administered i.p. 30 minutes prior to PTZ injection.

  • Procedure:

    • Pentylenetetrazole (e.g., 85 mg/kg) was injected subcutaneously (s.c.).

    • Mice were observed for 30 minutes for the occurrence of generalized clonic seizures.

  • Endpoint: The absence of generalized clonic seizures for at least 5 seconds was recorded as a protective effect. The ED50 was determined from the dose-response curve.

Mandatory Visualizations

3.1. Experimental Workflow for Preclinical Anticonvulsant Screening

The following diagram illustrates the general workflow for screening potential anticonvulsant compounds in preclinical models.

G cluster_0 Phase 1: Acute Seizure Models cluster_1 Phase 2: Chronic Epilepsy Models A Compound Administration (e.g., Cannabidiol, Vehicle) B Seizure Induction (MES or PTZ) A->B C Behavioral Observation (Seizure Score/Latency) B->C D Data Analysis (ED50 Calculation) C->D E Kindling or Genetic Model D->E Promising Candidates F Chronic Drug Treatment E->F G Monitoring Seizure Frequency and Duration F->G H Evaluation of Long-term Efficacy G->H

Caption: Workflow for preclinical evaluation of anticonvulsant drugs.

3.2. Proposed Signaling Pathway for Cannabidiol's Anticonvulsant Effects

The anticonvulsant mechanism of action for CBD is thought to be multi-faceted. The diagram below illustrates some of the proposed signaling pathways.

G cluster_0 Modulation of Ion Channels cluster_1 Neurotransmitter Regulation CBD Cannabidiol (CBD) TRPV1 TRPV1 Channels CBD->TRPV1 Agonist GPR55 GPR55 CBD->GPR55 Antagonist Ca_V Voltage-gated Ca2+ Channels CBD->Ca_V Inhibition Adenosine Adenosine Signaling (via ENT1 inhibition) CBD->Adenosine Enhancement GABA GABAergic Neurotransmission CBD->GABA Potentiation outcome Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) TRPV1->outcome GPR55->outcome Ca_V->outcome Adenosine->outcome GABA->outcome

Caption: Proposed multi-target mechanism of action for Cannabidiol.

Unveiling the Cross-Reactivity Profile of Foliosidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – October 30, 2025 – In the intricate world of quinoline alkaloid research, understanding the potential for cross-reactivity is paramount for accurate experimental design and interpretation. This guide offers a comprehensive comparison of foliosidine, a furoquinoline alkaloid, with other structurally related quinoline alkaloids. While direct experimental data on the cross-reactivity of this compound remains limited, this analysis, based on structural similarity and known biological activities of related compounds, provides valuable insights for researchers, scientists, and drug development professionals.

Structural and Biological Activity Comparison of this compound and Related Furoquinoline Alkaloids

This compound, with the chemical structure 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one, belongs to the furoquinoline class of alkaloids. Its structural similarity to other well-studied furoquinoline alkaloids, such as dictamnine, skimmianine, kokusaginine, and γ-fagarine, suggests a potential for overlapping biological targets and, consequently, cross-reactivity in various assays.

Furoquinoline alkaloids are known to exhibit a wide range of biological activities, including antimicrobial, antiprotozoal, anti-inflammatory, and acetylcholinesterase inhibitory effects.[1][2] These activities stem from their interaction with various cellular targets and signaling pathways.

AlkaloidChemical StructureKnown Biological Targets/ActivitiesIC50/Ki Values
This compound 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-oneData not availableData not available
Dictamnine 4-methoxyfuro[2,3-b]quinolineDNA intercalation, Topoisomerase inhibition, Acetylcholinesterase inhibitionData not available
Skimmianine 4,7,8-trimethoxyfuro[2,3-b]quinolineAcetylcholinesterase inhibition, Anti-inflammatory (inhibition of COX-1, COX-2)AChE IC50: ~50 µM
Kokusaginine 4,6,7-trimethoxyfuro[2,3-b]quinolineAntiplatelet aggregation, Cytotoxic activityData not available
γ-Fagarine 4,8-dimethoxyfuro[2,3-b]quinolineAcetylcholinesterase inhibition, Antiprotozoal activityData not available

Note: The lack of specific IC50/Ki values for many of these alkaloids in publicly available literature highlights a significant gap in the quantitative understanding of their interactions.

Potential for Cross-Reactivity: An Inference-Based Assessment

Given the shared furoquinoline core, it is plausible that these alkaloids could exhibit cross-reactivity in assays targeting their common biological pathways. For instance, in an acetylcholinesterase activity assay, the presence of multiple furoquinoline alkaloids could lead to a cumulative inhibitory effect, making it difficult to attribute the activity to a single compound.

Similarly, in immunoassays, antibodies raised against one furoquinoline alkaloid may show cross-reactivity with others due to the recognition of common structural epitopes. The degree of cross-reactivity would depend on the specificity of the antibody and the structural differences between the alkaloids.[3][4][5]

Experimental Protocols

To assess the potential cross-reactivity of this compound and other furoquinoline alkaloids, the following experimental approaches are recommended:

Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Principle: This spectrophotometric method measures the activity of acetylcholinesterase (AChE) by detecting the product of acetylcholine hydrolysis, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion.

  • Protocol:

    • Prepare a solution of AChE in phosphate buffer.

    • Prepare solutions of the test alkaloids (this compound, dictamnine, skimmianine, etc.) at various concentrations.

    • In a 96-well plate, add the AChE solution, the alkaloid solution (or buffer for control), and DTNB.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the percentage of inhibition and determine the IC50 value for each alkaloid.

    • To test for cross-reactivity, combinations of alkaloids can be assayed.

Competitive ELISA for Furoquinoline Alkaloid Detection
  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) can be developed to detect and quantify specific furoquinoline alkaloids and to assess the cross-reactivity of others. This involves immobilizing a furoquinoline-protein conjugate on a microplate and having the sample alkaloid and a specific antibody compete for binding to the immobilized antigen.

  • Protocol:

    • Coat a 96-well plate with a furoquinoline-protein conjugate.

    • Block non-specific binding sites.

    • Add a mixture of a primary antibody specific to the target furoquinoline alkaloid and the sample (containing this compound or other alkaloids).

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound components.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate again.

    • Add a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal and calculate the concentration of the target alkaloid based on a standard curve.

    • Cross-reactivity is determined by measuring the concentration of other alkaloids required to cause a 50% reduction in the signal.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway affected by furoquinoline alkaloids and a typical experimental workflow for assessing cross-reactivity.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding & Activation Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Furoquinoline_Alkaloids Furoquinoline Alkaloids (e.g., this compound, Skimmianine) Furoquinoline_Alkaloids->AChE Inhibition

Caption: Potential mechanism of action of furoquinoline alkaloids via acetylcholinesterase inhibition.

Cross_Reactivity_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Alkaloid_Standards Prepare Alkaloid Standards (this compound, Dictamnine, etc.) Competitive_Binding Incubate Standards/Samples with Antibody on Coated Plate Alkaloid_Standards->Competitive_Binding Antibody_Solution Prepare Primary Antibody Solution Antibody_Solution->Competitive_Binding Coated_Plate Prepare Furoquinoline-Conjugate Coated Microplate Coated_Plate->Competitive_Binding Washing1 Wash Plate Competitive_Binding->Washing1 Secondary_Antibody Add Enzyme-Linked Secondary Antibody Washing1->Secondary_Antibody Washing2 Wash Plate Secondary_Antibody->Washing2 Substrate_Addition Add Substrate Washing2->Substrate_Addition Signal_Detection Measure Signal Substrate_Addition->Signal_Detection Standard_Curve Generate Standard Curve Signal_Detection->Standard_Curve Calculate_CrossReactivity Calculate % Cross-Reactivity Standard_Curve->Calculate_CrossReactivity

References

Foliosidine's Safety Profile: A Comparative Analysis with Established Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the safety and efficacy of novel compounds in comparison to existing treatments is paramount. This guide provides a comparative overview of the safety profile of foliosidine, a quinoline alkaloid, relative to established antiarrhythmic drugs from different classes: amiodarone (Class III), flecainide (Class Ic), and diltiazem (Class IV). Due to a lack of available scientific literature and experimental data on the antiarrhythmic properties and safety of this compound, this guide will focus on presenting the known profiles of the comparator drugs while highlighting the current knowledge gap regarding this compound.

Executive Summary

This compound is a quinoline alkaloid identified in the plant Haplophyllum griffithianum. While some quinoline alkaloids have demonstrated cardiovascular activity, there is currently no publicly available preclinical or clinical data to characterize the safety, efficacy, or mechanism of action of this compound as an antiarrhythmic agent. In contrast, amiodarone, flecainide, and diltiazem are well-characterized antiarrhythmic drugs with established mechanisms of action and known, albeit varied, safety profiles. This guide summarizes their key safety and efficacy parameters to provide a benchmark for the potential evaluation of new chemical entities like this compound.

Comparative Safety and Efficacy Profile

The following table summarizes the key safety and efficacy parameters for amiodarone, flecainide, and diltiazem. Data for this compound is not available.

ParameterAmiodaroneFlecainideDiltiazemThis compound
Vaughan-Williams Class Class III (Potassium Channel Blocker)Class Ic (Sodium Channel Blocker)Class IV (Calcium Channel Blocker)Not Established
Mechanism of Action Blocks potassium channels, prolonging the action potential duration. Also has effects on sodium and calcium channels and beta-adrenergic receptors.[1]Potent blocker of fast sodium channels (INa), markedly slowing cardiac conduction.[2]Inhibits the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle.[3]Unknown
Primary Indications Atrial and ventricular arrhythmias.[1]Supraventricular and ventricular arrhythmias.[2]Supraventricular arrhythmias, particularly for rate control in atrial fibrillation.[3]Not Applicable
Common Adverse Effects Pulmonary toxicity, hepatotoxicity, thyroid dysfunction, corneal microdeposits, photosensitivity, bradycardia, heart block.[1]Proarrhythmia (especially in patients with structural heart disease), dizziness, visual disturbances, heart failure exacerbation.[2]Bradycardia, AV block, edema, headache, dizziness, constipation.[4]Data Not Available
Contraindications Cardiogenic shock, sick sinus syndrome, second- or third-degree AV block, known hypersensitivity to amiodarone or iodine.[1]Pre-existing second- or third-degree AV block, right bundle branch block when associated with a left hemiblock (bifascicular block), cardiogenic shock, and in patients with a history of myocardial infarction who have asymptomatic premature ventricular contractions or nonsustained ventricular tachycardia.[2]Sick sinus syndrome, second- or third-degree AV block, hypotension, acute myocardial infarction with pulmonary congestion.Data Not Available
Drug Interactions Numerous, including with warfarin, digoxin, and statins, due to inhibition of cytochrome P450 enzymes.[5]Can increase plasma levels of digoxin. Additive negative inotropic effects with beta-blockers and other calcium channel blockers.[5]Can increase the levels of several drugs, including some statins and cyclosporine. Additive effects with beta-blockers.[4]Data Not Available
LD50 (Oral, Rat) ~2000 mg/kg~146 mg/kg~563 mg/kgData Not Available
IC50 (Relevant Channel) hERG: ~1 µMNav1.5: ~1-5 µML-type Ca2+ channel: ~0.1-1 µMData Not Available

Mechanism of Action and Signaling Pathways

The following diagrams illustrate the primary mechanisms of action for the comparator antiarrhythmic drugs.

cluster_cardiac_cell Cardiac Myocyte Action Potential cluster_drugs Antiarrhythmic Drug Targets cluster_channels Ion Channels ap_phases Phase 0 (Depolarization) Phase 1 (Early Repolarization) Phase 2 (Plateau) Phase 3 (Repolarization) Phase 4 (Resting Potential) flecainide Flecainide (Class Ic) na_channel Na+ Channel flecainide->na_channel Blocks diltiazem Diltiazem (Class IV) ca_channel Ca2+ Channel diltiazem->ca_channel Blocks amiodarone Amiodarone (Class III) k_channel K+ Channel amiodarone->k_channel Blocks na_channel->ap_phases Phase 0 ca_channel->ap_phases Phase 2 k_channel->ap_phases Phase 3

Fig. 1: Simplified mechanism of action of comparator antiarrhythmic drugs on cardiac ion channels.

Experimental Protocols

The determination of a compound's antiarrhythmic activity and safety profile involves a series of standardized preclinical experiments.

In Vitro Electrophysiology: Patch-Clamp Technique

Objective: To determine the effect of a test compound on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the human cardiac ion channel of interest.

  • Cell Preparation: Cells are cultured to an appropriate confluency and then prepared for electrophysiological recording.

  • Patch-Clamp Recording: A glass micropipette with a very small opening is used to make a tight seal with the cell membrane, allowing for the measurement of ion flow through a single channel or the whole cell.

  • Compound Application: The test compound (e.g., this compound) is perfused at increasing concentrations to the cell bath.

  • Data Analysis: The current passing through the ion channels is recorded before and after compound application. The concentration-response curve is plotted to determine the IC50 value (the concentration at which the compound inhibits 50% of the channel current).

cluster_workflow Patch-Clamp Experimental Workflow start Start cell_culture Culture cells expressing target ion channel start->cell_culture prepare_cells Prepare cells for recording cell_culture->prepare_cells patch_clamp Perform whole-cell patch-clamp recording prepare_cells->patch_clamp apply_compound Apply test compound at varying concentrations patch_clamp->apply_compound record_data Record ion channel currents apply_compound->record_data analyze_data Analyze data and determine IC50 record_data->analyze_data end End analyze_data->end

Fig. 2: Generalized workflow for in vitro patch-clamp experiments.
In Vivo Animal Models of Arrhythmia

Objective: To assess the antiarrhythmic efficacy and proarrhythmic potential of a test compound in a living organism.

Methodology:

  • Animal Model Selection: Common models include rodents (rats, rabbits) or larger animals (dogs, pigs). Arrhythmias can be induced pharmacologically (e.g., with aconitine or adrenaline) or through programmed electrical stimulation.

  • Compound Administration: The test compound is administered intravenously or orally at various doses.

  • ECG Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to assess heart rate, rhythm, and various ECG intervals (e.g., QT interval).

  • Arrhythmia Induction: The arrhythmogenic agent or electrical stimulation is applied.

  • Data Analysis: The incidence and duration of arrhythmias are compared between vehicle-treated and compound-treated groups. The dose required to prevent or terminate arrhythmias is determined. Proarrhythmic effects, such as the induction of new arrhythmias, are also monitored.

Conclusion

While this compound's chemical structure as a quinoline alkaloid suggests potential for biological activity, the absence of published data on its safety and antiarrhythmic effects makes any comparison to established drugs like amiodarone, flecainide, and diltiazem speculative. The established drugs, despite their efficacy, all carry significant safety concerns that necessitate careful patient selection and monitoring. Any future investigation into the antiarrhythmic potential of this compound would require a rigorous preclinical evaluation, following standard experimental protocols, to first establish its mechanism of action and then thoroughly characterize its safety profile. For researchers in drug discovery, this compound represents an unexplored chemical entity that may or may not hold therapeutic potential, underscoring the critical need for foundational safety and efficacy studies before a compound can be considered a viable drug candidate.

References

Foliosidine's Potency in the Landscape of Ion Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quinoline alkaloid Foliosidine's biological activity in the context of established ion channel blockers. While direct quantitative data on this compound's potency as an ion channel blocker is not yet available, its known mechanism of action—modulating GABAergic and glutamatergic neurotransmission—positions it as a significant influencer of neuronal excitability, a key factor regulated by ion channels.

This document summarizes the potency of well-characterized ion channel blockers to provide a benchmark for future electrophysiological studies on this compound. Detailed experimental protocols for assessing ion channel blockade are also provided to facilitate such research.

Understanding this compound's Mechanism of Action

This compound is a quinoline alkaloid that has demonstrated anticonvulsant, hypothermic, and antiarrhythmic properties. Its primary mechanism of action involves the enhancement of GABAergic neurotransmission, the main inhibitory pathway in the central nervous system, and the reduction of excitatory glutamatergic activity, particularly at NMDA receptors. By tipping the balance towards inhibition, this compound effectively dampens excessive neuronal firing that underlies conditions like epilepsy and certain cardiac arrhythmias.

Although this action is not a direct blockade of ion channels, the modulation of GABA and glutamate receptors intrinsically alters ion flow across neuronal membranes. Enhanced GABAergic activity typically increases chloride ion influx, leading to hyperpolarization, while reduced NMDA receptor activation decreases calcium and sodium ion influx, preventing depolarization.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_A_Receptor [label="GABA-A Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMDA_Receptor [label="NMDA Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chloride_Influx [label="Increased Cl- Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Calcium_Sodium_Influx [label="Decreased Ca2+/Na+ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Hyperpolarization [label="Neuronal Hyperpolarization\n(Inhibition)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Reduced_Depolarization [label="Reduced Neuronal\nDepolarization (Inhibition)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> GABA_A_Receptor [label="Enhances"]; this compound -> NMDA_Receptor [label="Inhibits"]; GABA_A_Receptor -> Chloride_Influx [label="Promotes"]; NMDA_Receptor -> Calcium_Sodium_Influx [label="Reduces"]; Chloride_Influx -> Neuronal_Hyperpolarization; Calcium_Sodium_Influx -> Reduced_Depolarization; } .dot Caption: Signaling pathway of this compound's indirect influence on ion channel function.

Comparative Potency of Known Ion Channel Blockers

To provide a quantitative benchmark, the following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of well-established ion channel blockers used in the treatment of epilepsy and cardiac arrhythmias. These values represent the concentration of the drug required to inhibit 50% of the maximal response of the target ion channel.

Table 1: Potency of Common Sodium Channel Blockers

CompoundTarget Ion ChannelIC50 (µM)Therapeutic Indication(s)
CarbamazepineVoltage-gated Sodium Channels (NaV)18 - 56Epilepsy, Neuropathic Pain
PhenytoinVoltage-gated Sodium Channels (NaV)~10 - 72.6Epilepsy
LidocaineVoltage-gated Sodium Channels (NaV)Not specified in search resultsCardiac Arrhythmias, Local Anesthetic
FlecainideVoltage-gated Sodium Channels (NaV)Therapeutic plasma concentration: 0.2 - 1.0 µg/mLCardiac Arrhythmias
QuinidineVoltage-gated Sodium Channels (NaV)Not specified in search resultsCardiac Arrhythmias, Malaria

Table 2: Potency of Common Potassium Channel Blockers

CompoundTarget Ion ChannelIC50 (µM)Therapeutic Indication(s)
AmiodaronehERG K+ Channels0.8 - 2.3Cardiac Arrhythmias
SotalolPotassium ChannelsNot specified in search resultsCardiac Arrhythmias
QuinidinePotassium ChannelsNot specified in search resultsCardiac Arrhythmias, Malaria

Table 3: Potency of Common Calcium Channel Blockers

CompoundTarget Ion ChannelIC50 (µM)Therapeutic Indication(s)
VerapamilL-type Calcium Channels (CaV)3.5Cardiac Arrhythmias, Hypertension
DiltiazemL-type Calcium Channels (CaV)6.6 - 10.4 (use-dependent)Cardiac Arrhythmias, Hypertension
EthosuximideT-type Calcium Channels (CaV)23,700 (23.7 mM)Absence Seizures (Epilepsy)
GabapentinVoltage-gated Calcium Channels (α2δ-1 subunit)Does not directly block the channel poreEpilepsy, Neuropathic Pain

Experimental Protocols for Assessing Ion Channel Blockade

The following is a generalized protocol for determining the potency of a compound, such as this compound, on a specific ion channel using the whole-cell patch-clamp technique. This method allows for the direct measurement of ion flow through channels in a single cell.

1. Cell Preparation:

  • Culture a cell line that stably expresses the ion channel of interest (e.g., HEK293 cells transfected with the gene for a specific sodium, potassium, or calcium channel subunit).

  • On the day of the experiment, dissociate the cells into a single-cell suspension.

  • Plate the cells onto a recording chamber mounted on an inverted microscope.

2. Electrophysiological Recording Setup:

  • Prepare a glass micropipette with a tip diameter of 1-2 µm using a micropipette puller.

  • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Fill the micropipette with an appropriate intracellular solution containing the ions that will carry the current through the channel of interest and any necessary signaling molecules.

  • Mount the pipette onto a micromanipulator.

3. Obtaining a Gigaohm Seal and Whole-Cell Configuration:

  • Lower the micropipette onto a target cell and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration. This allows for electrical access to the entire cell membrane.

4. Voltage-Clamp Protocol and Data Acquisition:

  • Using a patch-clamp amplifier and data acquisition software, "clamp" the cell membrane at a specific holding potential.

  • Apply a series of voltage steps or ramps to activate, inactivate, and de-activate the ion channels of interest. The specific voltage protocol will depend on the gating properties of the channel being studied.

  • Record the resulting ionic currents flowing through the channels.

5. Compound Application and Data Analysis:

  • Establish a baseline recording of the ion channel currents in the absence of the test compound.

  • Perfuse the recording chamber with increasing concentrations of the test compound (e.g., this compound).

  • Record the ion channel currents at each concentration.

  • Measure the peak current amplitude at each concentration and normalize it to the baseline current.

  • Plot the normalized current as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

// Nodes Cell_Prep [label="Cell Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pipette_Prep [label="Micropipette Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Giga_Seal [label="Gigaohm Seal Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Whole_Cell [label="Whole-Cell Configuration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Voltage_Clamp [label="Voltage-Clamp Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Acquisition [label="Data Acquisition", fillcolor="#FBBC05", fontcolor="#202124"]; Compound_App [label="Compound Application", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis (IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Prep -> Giga_Seal; Pipette_Prep -> Giga_Seal; Giga_Seal -> Whole_Cell; Whole_Cell -> Voltage_Clamp; Voltage_Clamp -> Data_Acquisition; Data_Acquisition -> Compound_App; Compound_App -> Data_Analysis; } .dot Caption: A generalized workflow for assessing ion channel blockade using patch-clamp electrophysiology.

Conclusion

While this compound's primary mechanism of action appears to be the modulation of neurotransmitter systems rather than direct ion channel blockade, its demonstrated anticonvulsant and antiarrhythmic properties highlight its significant impact on neuronal and cardiac excitability. The provided data on the potency of established ion channel blockers serves as a crucial reference point for the research community. Future electrophysiological studies, following the outlined protocols, are essential to elucidate any direct interactions of this compound with specific ion channels and to quantitatively determine its potency, thereby fully characterizing its pharmacological profile and therapeutic potential.

Foliosidine's Clinical Potential: A Comparative Look at Quinolinone Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While direct clinical data on the quinolinone alkaloid Foliosidine remains limited, a comprehensive comparative analysis of its chemical class suggests significant therapeutic potential. By examining the mechanisms of action of well-researched quinolinone alkaloids, including the anti-cancer agent camptothecin and the anti-malarial drug quinine, researchers can infer the prospective clinical relevance of this compound and guide future investigations into its bioactivity.

This compound, a natural compound isolated from plants of the Haplophyllum genus, belongs to the quinolinone alkaloid family. This diverse group of compounds is known for a wide array of biological activities, ranging from anti-infective to anti-neoplastic properties. This guide provides a comparative overview of this compound's potential mechanism of action against established quinolinone alkaloids, supported by experimental data and detailed protocols for key biological assays.

Comparative Analysis of Quinolinone Alkaloids

To understand the potential clinical relevance of this compound, it is crucial to compare it with other quinolinone alkaloids that have established therapeutic uses. This section details the mechanisms of action, clinical applications, and efficacy of camptothecin, quinine, and evocarpine.

FeatureCamptothecinQuinineEvocarpineThis compound (Hypothesized)
Primary Mechanism of Action Inhibition of DNA topoisomerase I[1][2][3][4][5]Inhibition of hemozoin biocrystallization[6][7][8][9]Moderate modulation of P-glycoprotein (p-gp) activity[10]Potential for Topoisomerase Inhibition or Anti-proliferative Effects
Therapeutic Area Oncology (Colorectal, Ovarian, Lung Cancer)[1][5]Infectious Disease (Malaria, Babesiosis)[6][8]Under Investigation (Potential for anti-tumor and anti-mycobacterial activity)[10][11]Oncology, Infectious Disease
Molecular Target Topoisomerase I-DNA complex[1][2]Heme polymerase, purine nucleoside phosphorylase[6][7][8]P-glycoprotein[10]To be determined
Cellular Effect DNA damage and apoptosis in rapidly dividing cells[1][4]Accumulation of toxic heme in the parasite[6][9]Reversal of multidrug resistance (in vitro)[10]Potential for cytotoxicity in cancer cells or inhibition of parasitic growth
Clinical Use Approved for clinical use (as derivatives like Irinotecan and Topotecan)[1][4][12]Approved for clinical use, though no longer first-line for malaria in many regions[6][13]Preclinical research[10][11]Preclinical research required

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of comparator quinolinone alkaloids highlight the potential avenues for this compound's therapeutic effects.

Camptothecin's Inhibition of Topoisomerase I

Camptothecin and its analogs are potent anti-cancer agents that target topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, camptothecin prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately, apoptosis in cancer cells.[1][2][4]

Topoisomerase_I_Inhibition cluster_replication DNA Replication Fork cluster_camptothecin Action of Camptothecin Replication_Fork Replication Fork Supercoiled_DNA Supercoiled DNA Replication_Fork->Supercoiled_DNA causes Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I binds to Nicked_DNA Nicked DNA Topoisomerase_I->Nicked_DNA creates single-strand break Re-ligated_DNA Re-ligated DNA Nicked_DNA->Re-ligated_DNA re-ligates Stable_Complex Stable Topo I-DNA Complex Nicked_DNA->Stable_Complex forms Re-ligated_DNA->Replication_Fork allows progression Camptothecin Camptothecin Camptothecin->Nicked_DNA binds to Stable_Complex->Replication_Fork stalls DS_Break Double-Strand Break Stable_Complex->DS_Break leads to Apoptosis Apoptosis DS_Break->Apoptosis triggers

Mechanism of Camptothecin Action
Quinine's Anti-Malarial Action

Quinine, a long-standing treatment for malaria, functions primarily by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into a non-toxic crystalline form called hemozoin. Quinine is believed to inhibit this polymerization process, leading to the accumulation of toxic heme and the death of the parasite.[6][7][8][9]

Hemozoin_Inhibition cluster_parasite Malaria Parasite (P. falciparum) cluster_quinine Action of Quinine Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin polymerization (detoxification) Parasite_Death Parasite Death Heme->Parasite_Death accumulation leads to Quinine Quinine Quinine->Heme inhibits polymerization

Mechanism of Quinine Action

Experimental Protocols

To facilitate further research into this compound and other quinolinone alkaloids, detailed protocols for key biological assays are provided below.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the inhibition of topoisomerase I activity by assessing the relaxation of supercoiled plasmid DNA.[14][15][16][17][18]

Workflow:

Topo_I_Assay_Workflow Start Start: Prepare Reaction Mix Incubate Incubate at 37°C Start->Incubate Add Supercoiled Plasmid DNA, Topoisomerase I, and Test Compound Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA with Ethidium Bromide Gel_Electrophoresis->Visualize Analyze Analyze Results: Compare Supercoiled vs. Relaxed DNA Visualize->Analyze End End Analyze->End

Topoisomerase I Inhibition Assay Workflow

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), the test compound (this compound or comparator) at various concentrations, and purified human topoisomerase I enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the enzymatic reaction.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA will migrate faster than relaxed DNA.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is determined by the persistence of the supercoiled DNA band in the presence of the test compound.

Hemozoin Inhibition Assay (Heme Polymerization Inhibitory Activity - HPIA Assay)

This assay evaluates the ability of a compound to inhibit the formation of β-hematin (hemozoin).[19][20]

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add a solution of hemin chloride dissolved in DMSO. Add the test compound at various concentrations.

  • Initiation of Polymerization: Initiate the polymerization of heme by adding an acetate buffer (pH 4.8).

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for the formation of hemozoin.

  • Centrifugation and Washing: Centrifuge the plate to pellet the hemozoin crystals. Wash the pellets with DMSO to remove unreacted hemin.

  • Quantification: Dissolve the hemozoin pellets in a solution of NaOH and measure the absorbance at 405 nm using a microplate reader. A decrease in absorbance in the presence of the test compound indicates inhibition of hemozoin formation.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of natural products.[21][22][23]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or comparator) and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the comparative analysis with established quinolinone alkaloids provides a strong rationale for investigating its clinical potential, particularly in the fields of oncology and infectious diseases. The provided experimental protocols offer a clear roadmap for researchers to elucidate the mechanism of action of this compound and quantify its biological activity. Future studies should focus on performing these and other relevant assays to build a comprehensive profile of this promising natural compound. The insights gained from such research will be instrumental in determining the ultimate clinical relevance of this compound and its potential as a novel therapeutic agent.

References

Validating Foliosidine as a Potential Therapeutic Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic compounds to address unmet medical needs is a cornerstone of drug discovery. Foliosidine, a quinoline alkaloid identified from Haplophyllum griffithianum, has emerged as a compound of interest due to its reported anticonvulsant, hypothermic, and antiarrhythmic properties. This guide provides a comparative framework for evaluating this compound as a potential therapeutic lead compound. Due to the limited publicly available experimental data for this compound, this document outlines the critical experiments required for its validation and compares its potential profile with established anticonvulsant drugs, Phenytoin and Pregabalin.

Comparative Analysis of Anticonvulsant Properties

A comprehensive evaluation of a new chemical entity requires rigorous testing against established standards. The following table summarizes the known information for Phenytoin and Pregabalin and indicates the necessary data that must be generated for this compound.

Table 1: Comparative Efficacy and Safety Profile of Anticonvulsant Compounds

ParameterThis compoundPhenytoinPregabalin
Efficacy
Maximal Electroshock (MES) ED₅₀ (mg/kg, mouse)Data not available9.5> 100
Pentylenetetrazole (PTZ) ED₅₀ (mg/kg, mouse)Data not available> 10035
Potency
Target IC₅₀/KiData not available~1 µM (Voltage-gated sodium channels)~30 nM (α2δ-1 subunit of voltage-gated calcium channels)
Selectivity
Off-target binding profileData not availableBinds to multiple other receptors and channelsHigh selectivity for the α2δ-1 subunit
Toxicity
Acute LD₅₀ (mg/kg, mouse)Data not available160> 5000
hERG IC₅₀ (µM)Data not available> 30> 100
Ames TestData not availableNegativeNegative
Neurotoxicity
Rotorod TD₅₀ (mg/kg, mouse)Data not available68.5400

Proposed Experimental Protocols for this compound Validation

To ascertain the therapeutic potential of this compound, a structured series of preclinical experiments is essential. The following are detailed methodologies for key validation assays.

In Vivo Anticonvulsant Efficacy Studies

a) Maximal Electroshock (MES) Assay

  • Objective: To assess the ability of this compound to prevent the spread of seizures, a hallmark of generalized tonic-clonic seizures.

  • Methodology:

    • Adult male Swiss mice (18-25 g) are randomly assigned to vehicle control and this compound treatment groups (n=8-10 per group).

    • This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).

    • After a predetermined pre-treatment time (e.g., 30-60 minutes), a maximal electrical stimulus (50 mA, 60 Hz, 0.2 s duration) is delivered through corneal electrodes.

    • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

    • The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

b) Pentylenetetrazole (PTZ)-Induced Seizure Assay

  • Objective: To evaluate the potential of this compound to raise the seizure threshold, indicative of efficacy against absence seizures.

  • Methodology:

    • Adult male Swiss mice are treated with vehicle or varying doses of this compound as described for the MES test.

    • Following the pre-treatment period, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

    • Animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

    • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

    • The ED₅₀ for protection against PTZ-induced seizures is calculated.

In Vitro Mechanistic Studies

a) Electrophysiological Patch-Clamp Assays

  • Objective: To determine the molecular target and mechanism of action of this compound.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on cultured neurons or cell lines expressing specific ion channels (e.g., voltage-gated sodium channels, voltage-gated calcium channels, GABA-A receptors).

    • The effect of a range of concentrations of this compound on the ionic currents mediated by these channels is measured.

    • The concentration of this compound that causes 50% inhibition of the current (IC₅₀) is determined.

Safety and Toxicity Evaluation

a) hERG Channel Assay

  • Objective: To assess the potential for this compound to cause cardiotoxicity by blocking the hERG potassium channel.

  • Methodology:

    • Automated patch-clamp or manual whole-cell patch-clamp is used on HEK293 cells stably expressing the hERG channel.

    • The effect of increasing concentrations of this compound on the hERG current is measured.

    • The IC₅₀ value is calculated to determine the risk of QT prolongation.

b) Ames Test (Bacterial Reverse Mutation Assay)

  • Objective: To evaluate the mutagenic potential of this compound.

  • Methodology:

    • Histidine-dependent strains of Salmonella typhimurium are exposed to various concentrations of this compound, with and without metabolic activation (S9 fraction).

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • A significant, dose-dependent increase in the number of revertants indicates mutagenic potential.

c) In Vivo Neurotoxicity (Rotorod Test)

  • Objective: To assess the potential for this compound to cause motor impairment.

  • Methodology:

    • Mice are trained to remain on a rotating rod.

    • After administration of vehicle or this compound, the animals are placed back on the accelerating rotorod at set intervals.

    • The time until the animal falls off the rod is recorded.

    • The dose that causes 50% of the animals to fail the test (TD₅₀) is determined.

Visualizing Pathways and Workflows

Signaling Pathways of Comparator Anticonvulsant Drugs

The following diagrams illustrate the established mechanisms of action for Phenytoin and Pregabalin. The signaling pathway for this compound remains to be elucidated.

Phenytoin_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Na_channel Voltage-Gated Sodium Channel (VGSC) Vesicle Glutamate Vesicle Na_channel->Vesicle Reduces Na+ influx, decreasing Ca2+ entry Glutamate Glutamate Vesicle->Glutamate Reduces release Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Activates Postsynaptic Excitation Postsynaptic Excitation Phenytoin Phenytoin Phenytoin->Na_channel Inhibits

Figure 1. Mechanism of action of Phenytoin.

Pregabalin_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Ca_channel Voltage-Gated Calcium Channel (VGCC) Vesicle Glutamate Vesicle Ca_channel->Vesicle Reduces Ca2+ influx alpha2delta α2δ-1 subunit alpha2delta->Ca_channel Modulates Glutamate Glutamate Vesicle->Glutamate Reduces release Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Activates Postsynaptic Excitation Postsynaptic Excitation Pregabalin Pregabalin Pregabalin->alpha2delta Binds to

Figure 2. Mechanism of action of Pregabalin.
Experimental Workflow for this compound Validation

The following diagram outlines the logical progression of experiments required to validate this compound as a therapeutic lead.

Foliosidine_Validation_Workflow cluster_discovery Discovery & Initial Screening cluster_preclinical Preclinical Validation cluster_development Lead Optimization & Development A1 Isolation of this compound from Haplophyllum griffithianum A2 Preliminary Biological Activity Screening (e.g., anticonvulsant) A1->A2 B1 In Vivo Efficacy Studies (MES, PTZ) A2->B1 Promising initial activity B2 In Vitro Mechanistic Studies (Patch-clamp) B1->B2 B3 Safety & Toxicity Evaluation (hERG, Ames, Neurotoxicity) B1->B3 C1 Structure-Activity Relationship (SAR) Studies B2->C1 Identified molecular target C2 Pharmacokinetic Profiling (ADME) B3->C2 Acceptable safety profile C1->C2 C3 IND-Enabling Studies C2->C3

Safety Operating Guide

Proper Disposal of Foliosidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Foliosidine, a quinoline alkaloid, to maintain a safe laboratory environment and comply with regulations.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Spill Management: In the event of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.

This compound: Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Chemical Name 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2(1H)-one
Molecular Formula C₁₆H₂₁NO₅
CAS Number 21300-44-7
Appearance Solid (specific color and form not widely reported)
Biological Activity Anticonvulsant properties have been noted. As a biologically active alkaloid, it should be treated with caution.

Step-by-Step Disposal Protocol

Due to its nature as a biologically active alkaloid, this compound must be disposed of as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing this compound with its full chemical name and any known hazard symbols.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.

    • Ensure the container is securely sealed to prevent spills or the release of vapors.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Provide the disposal contractor with all available information about the compound.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated identify Identify and Label Waste (this compound, Hazards) start->identify segregate Segregate from Other Chemical Waste identify->segregate containerize Place in a Sealed, Leak-Proof Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs documentation Maintain Disposal Records contact_ehs->documentation end_node End: Proper Disposal documentation->end_node

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines for comprehensive compliance.

Essential Safety and Handling Protocols for Foliosidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "Foliosidine" was publicly available at the time of this writing. The following guidance is based on established protocols for handling potent, potentially cytotoxic compounds in a research setting. It is imperative to consult the specific SDS for any compound before handling and to perform a risk assessment for your specific laboratory conditions.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and the compound's specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is the primary barrier between the handler and a hazardous substance.[1] The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.[2] Below is a summary of recommended PPE for handling this compound, assuming it is a potent, cytotoxic compound.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested nitrile gloves (e.g., compliant with ASTM D6978), double-gloved.[3]Protects against skin contact and absorption. Double gloving provides an additional layer of protection.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).Prevents contamination of personal clothing and skin. Gowns should be tested for resistance to chemotherapy drugs.[3]
Eye Protection Tightly fitting safety goggles or a full-face shield.[1]Protects eyes from splashes and aerosols.
Respiratory Protection A fit-tested N95 respirator or higher, particularly when handling powders or generating aerosols.[1]Prevents inhalation of airborne particles.[3]
Shoe Covers Disposable, non-slip shoe covers.Prevents the spread of contamination outside the designated handling area.

Operational Plan for Handling this compound

Adherence to a strict, step-by-step protocol is critical to minimize exposure risk to personnel and the laboratory environment.

Preparation and Pre-Handling
  • Designated Area: All handling of this compound must occur in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box).[3]

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are inside the containment area. This includes the compound, solvents, consumables (e.g., pipette tips, vials), and waste disposal bags.

  • Don PPE: Put on all required PPE in the correct order (shoe covers, gown, N95 respirator, eye protection, inner gloves, outer gloves) before entering the designated handling area.

Handling and Procedure Execution
  • Weighing: If weighing the powdered compound, do so within the BSC or on a balance with appropriate local exhaust ventilation to prevent aerosolization.

  • Reconstitution/Dilution: When preparing solutions, work within the BSC. Use techniques that minimize aerosol generation, such as slowly adding solvent to the powder and avoiding vigorous shaking.

  • Manipulation: All subsequent handling steps (e.g., plating, aliquoting) should be performed within the containment device.

Post-Handling and Decontamination
  • Surface Decontamination: After completing the procedure, decontaminate all surfaces and equipment within the BSC using an appropriate deactivating agent, followed by a cleaning agent.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The remaining PPE should be removed in the anteroom or designated doffing area. Wash hands thoroughly after removing all PPE.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container.

  • Solid Waste: All disposable PPE, vials, pipette tips, and other contaminated labware should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and labeled hazardous waste container.

  • Disposal Compliance: All waste must be handled and disposed of in accordance with local, regional, and national regulations for cytotoxic waste.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.

Foliosidine_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside BSC) cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Disposal prep_area Designate & Prepare Handling Area (BSC) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh reconstitute Reconstitute/Dilute weigh->reconstitute manipulate Perform Experimental Manipulations reconstitute->manipulate decontaminate Decontaminate Surfaces & Equipment manipulate->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.